molecular formula C10H9BrO3 B1273147 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One CAS No. 59820-90-5

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Cat. No.: B1273147
CAS No.: 59820-90-5
M. Wt: 257.08 g/mol
InChI Key: WBSQNDBQUDSQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSQNDBQUDSQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370803
Record name 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59820-90-5
Record name 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. This molecule, belonging to the benzodioxane class of compounds, holds interest for its potential applications in medicinal chemistry and drug discovery due to the known biological activities of related structures. This document aims to be a valuable resource for researchers and professionals working in the fields of organic synthesis, pharmacology, and drug development.

Chemical Properties

This compound is a halogenated ketone derivative of 2,3-dihydro-1,4-benzodioxane. The presence of the bromine atom and the acetyl group on the benzodioxane scaffold are key features that influence its chemical reactivity and potential biological interactions. A summary of its key chemical properties is presented in the table below.

PropertyValueReference
CAS Number 59820-90-5[1]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Melting Point 85-87 °C[1]
Boiling Point 366.9 °C at 760 mmHg[1]
Density 1.548 g/cm³[1]
Canonical SMILES CC(=O)C1=CC2=C(C=C1Br)OCCO2[1]
InChIKey WBSQNDBQUDSQCV-UHFFFAOYSA-N[1]

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 6-bromo-1,4-benzodioxane. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the benzodioxane core.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

Materials:

  • 6-Bromo-1,4-benzodioxane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • To this mixture, add a solution of 6-bromo-1,4-benzodioxane (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G cluster_synthesis Synthesis Workflow 6-Bromo-1,4-benzodioxane 6-Bromo-1,4-benzodioxane Reaction Friedel-Crafts Acylation 6-Bromo-1,4-benzodioxane->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Quenching Quench with Ice/HCl Reaction->Quenching Workup Extraction & Washing Quenching->Workup Purification Purification Workup->Purification Target Compound 1-(7-Bromo-2,3-Dihydro-1,4- Benzodioxin-6-Yl)Ethan-1-One Purification->Target Compound

A flowchart illustrating the synthesis of the target compound.

Spectral Data

¹H NMR:

  • A singlet for the acetyl methyl protons (CH₃) is expected around δ 2.5 ppm.

  • Multiplets for the four protons of the dihydrodioxin ring (OCH₂CH₂O) should appear in the region of δ 4.2-4.4 ppm.

  • Two singlets or doublets in the aromatic region (δ 6.8-7.5 ppm) would correspond to the two aromatic protons.

¹³C NMR:

  • The carbonyl carbon of the acetyl group is expected to resonate around δ 195-200 ppm.

  • The methyl carbon of the acetyl group should appear around δ 25-30 ppm.

  • The carbons of the dihydrodioxin ring are expected in the δ 60-70 ppm range.

  • Aromatic carbons would be observed between δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1670-1690 cm⁻¹.

  • C-O stretching vibrations for the ether linkages of the dioxin ring would be present in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching bands would also be observed.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the 1,4-benzodioxane scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzodioxane have been reported to exhibit a wide range of pharmacological activities, including:

  • α-Adrenoceptor Antagonism: Many 1,4-benzodioxane derivatives are known to be potent and selective antagonists of α₁-adrenoceptors, which are involved in the regulation of blood pressure and smooth muscle tone.

  • PARP1 Inhibition: Some derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[3]

  • Enzyme Inhibition: Other benzodioxane derivatives have been investigated for their inhibitory effects on enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes.[4][5]

Given these precedents, this compound represents a lead structure for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

G cluster_pathways Potential Biological Targets Target_Compound 1-(7-Bromo-2,3-Dihydro-1,4- Benzodioxin-6-Yl)Ethan-1-One Alpha_Adrenoceptors α-Adrenoceptors Target_Compound->Alpha_Adrenoceptors Potential Antagonism PARP1 PARP1 Target_Compound->PARP1 Potential Inhibition Alpha_Glucosidase α-Glucosidase Target_Compound->Alpha_Glucosidase Potential Inhibition Biological_Effect_1 Modulation of Blood Pressure Alpha_Adrenoceptors->Biological_Effect_1 Biological_Effect_2 Anti-cancer Activity PARP1->Biological_Effect_2 Biological_Effect_3 Anti-diabetic Potential Alpha_Glucosidase->Biological_Effect_3

Potential signaling pathways and biological targets.

Conclusion

This compound is a readily accessible compound through established synthetic methodologies like the Friedel-Crafts acylation. While its specific biological properties have not yet been fully elucidated, the prevalence of the 1,4-benzodioxane core in a multitude of pharmacologically active agents suggests that this compound is a promising candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation of its chemical properties and a starting point for its synthesis and future biological evaluation.

References

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One CAS number 59820-90-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One (CAS Number: 59820-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic ketone containing a brominated 2,3-dihydro-1,4-benzodioxin scaffold. While detailed research on this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. The 2,3-dihydro-1,4-benzodioxin core is a key pharmacophore in medicinal chemistry, and the presence of bromo and acetyl functional groups suggests potential for diverse chemical modifications and biological applications. This technical guide provides a comprehensive overview of the available data for the title compound and infers its potential chemical reactivity, synthetic routes, and pharmacological relevance based on structurally related analogs.

Chemical and Physical Properties

Quantitative data for this compound is summarized from available supplier information.

PropertyValueSource
CAS Number 59820-90-5Alfa Chemistry
Molecular Formula C₁₀H₉BrO₃Alfa Chemistry
Molecular Weight 257.08 g/mol Alfa Chemistry
Melting Point 85-87 °CAlfa Chemistry
Boiling Point 366.9 °C at 760 mmHgAlfa Chemistry
Density 1.548 g/cm³Alfa Chemistry
Canonical SMILES CC(=O)C1=CC2=C(C=C1Br)OCCO2Alfa Chemistry
InChI Key WBSQNDBQUDSQCV-UHFFFAOYSA-NAlfa Chemistry

Potential Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route would involve the bromination of a 2,3-dihydro-1,4-benzodioxin precursor followed by Friedel-Crafts acylation.

Synthetic Pathway cluster_2 Step 2: Friedel-Crafts Acylation A 2,3-Dihydro-1,4-benzodioxin C 6-Bromo-2,3-dihydro-1,4-benzodioxin A:e->C:w B Bromine (Br2) Lewis Acid Catalyst (e.g., FeBr3) E This compound C:e->E:w Acylation D Acetyl Chloride (CH3COCl) Lewis Acid Catalyst (e.g., AlCl3)

Figure 1: Proposed synthesis of the title compound.
Chemical Reactivity

The title compound possesses two key reactive sites: the bromo and acetyl groups.

  • Bromo Group : The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. It can also be a site for nucleophilic aromatic substitution under specific conditions.

  • Acetyl Group : The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), and conversion to other functional groups such as amines (reductive amination), imines, and oximes. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. The bromoacetyl group, a related functionality, is known to be a reactive electrophile that can readily react with nucleophiles like thiols.

Reactivity cluster_bromo Bromo Group Reactions cluster_acetyl Acetyl Group Reactions A This compound B Cross-Coupling Reactions (Suzuki, Heck, etc.) A->B Pd-catalyzed C Nucleophilic Aromatic Substitution A->C Strong Nucleophile D Reduction to Alcohol A->D e.g., NaBH4 E Reductive Amination A->E Amine, Reducing Agent F Enolate Formation -> Alkylation A->F Base, Electrophile

Figure 2: Potential reactivity of the title compound.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the 2,3-dihydro-1,4-benzodioxin scaffold is present in numerous compounds with significant pharmacological activities.

Anti-inflammatory Activity

Derivatives of 2,3-dihydro-1,4-benzodioxin have been reported to possess anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown potency comparable to ibuprofen in carrageenan-induced rat paw edema assays[1]. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.

Inflammatory_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins->Inflammation\nPain\nFever This compound (Analog) This compound (Analog) COX-1/COX-2 COX-1/COX-2 This compound (Analog)->COX-1/COX-2 Potential Inhibition

Figure 3: Potential inhibition of the COX pathway.
Enzyme Inhibition

Structurally related sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and evaluated as inhibitors of α-glucosidase and acetylcholinesterase (AChE)[2][3]. This suggests that the benzodioxin moiety can be incorporated into molecules targeting enzymatic pathways relevant to diabetes and neurodegenerative diseases.

Receptor Modulation

The 2,3-dihydro-1,4-benzodioxin nucleus is a well-known scaffold for α1-adrenoceptor antagonists. Modifications of this core structure have led to the development of potent and selective antagonists for various α1-adrenoceptor subtypes.

PARP1 Inhibition

Recent studies have identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair[4]. PARP1 inhibitors are a clinically important class of anticancer agents.

Experimental Protocols (Representative)

The following are representative experimental protocols for the synthesis and evaluation of analogous compounds, which could be adapted for the title compound.

General Synthesis of a Substituted 2,3-Dihydro-1,4-benzodioxin

This protocol is adapted from the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives[4].

Materials:

  • Substituted catechol

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted catechol (1.0 eq) in DMF, add potassium carbonate (1.1 eq).

  • Add 1,2-dibromoethane (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-1,4-benzodioxin derivative.

In Vitro Anti-inflammatory Assay: COX Inhibition

This is a general protocol for assessing the COX inhibitory activity of a test compound.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Ibuprofen)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) in the assay buffer at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of COX activity by the test compound compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by testing a range of concentrations.

Experimental_Workflow A Prepare Reagents: - COX Enzyme - Test Compound - Arachidonic Acid B Pre-incubation: Enzyme + Test Compound A->B C Initiate Reaction: Add Arachidonic Acid B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure PGE2 Production (EIA) E->F G Calculate % Inhibition and IC50 F->G

References

Structure Elucidation of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the compound 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Due to the limited availability of direct experimental data in public literature, this paper presents a detailed analysis based on predicted spectroscopic data, derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a plausible synthetic route and detailed experimental protocols are proposed. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of benzodioxin derivatives.

Introduction

This compound is a halogenated derivative of the benzodioxin family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The presence of a bromine atom and an ethanone group on the benzodioxin core suggests potential for further chemical modification and exploration of its pharmacological properties. Accurate structure elucidation is the cornerstone of any chemical research, ensuring the correct interpretation of biological and chemical data. This guide outlines the methodologies and expected data for the unambiguous identification of this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
CAS Number 59820-90-5[1]
Melting Point 85-87 °C[1]
Boiling Point 366.9 °C at 760 mmHg[1]
Canonical SMILES CC(=O)C1=CC2=C(C=C1Br)OCCO2[1]

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data essential for the structural confirmation of this compound. These predictions are based on established spectroscopic principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxin, and acetyl protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HAr-H (H-5)
~6.9s1HAr-H (H-8)
4.30 - 4.40m4H-O-CH₂-CH₂-O-
2.55s3H-C(O)-CH₃

Note: The chemical shifts for the aromatic protons are estimations and may be subject to slight variations. The multiplicity of the dioxin protons is expected to be a complex multiplet due to second-order effects.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~196C=O
~145Ar-C (C-7)
~143Ar-C (C-6)
~129Ar-C (C-4a)
~125Ar-C (C-8a)
~118Ar-CH (C-5)
~117Ar-CH (C-8)
~115Ar-C-Br
~64.5-O-CH₂-CH₂-O-
~26-C(O)-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1675StrongC=O (Aryl ketone) stretching
~1590, 1480Medium-StrongC=C (Aromatic) stretching
~1280StrongC-O (Aryl ether) stretching
~1100StrongC-O (Aliphatic ether) stretching
~880StrongC-H (Aromatic) bending (isolated H)
~600MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Abundance (%)Assignment
256/258~98/~100[M]⁺ (¹²C₁₀⁹H₉⁷⁹Br¹⁶O₃) / [M+2]⁺ (¹²C₁₀⁹H₉⁸¹Br¹⁶O₃)
241/243High[M-CH₃]⁺
213/215Moderate[M-C₂H₄O]⁺
185/187Moderate[M-C₂H₄O-CO]⁺
43High[CH₃CO]⁺

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of 6-bromo-2,3-dihydro-1,4-benzodioxane.

G reactant 6-Bromo-2,3-dihydro-1,4-benzodioxane product This compound reactant->product Friedel-Crafts Acylation reagent Acetyl Chloride / AlCl₃ reagent->product

Caption: Proposed synthetic pathway for the target compound.

Synthesis of 6-Bromo-2,3-dihydro-1,4-benzodioxane

Materials:

  • 2,3-Dihydro-1,4-benzodioxane

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Dissolve 2,3-dihydro-1,4-benzodioxane (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromo-2,3-dihydro-1,4-benzodioxane.

Synthesis of this compound

Materials:

  • 6-Bromo-2,3-dihydro-1,4-benzodioxane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 6-bromo-2,3-dihydro-1,4-benzodioxane (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and add 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of a synthesized compound is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr1h ¹H NMR Spectroscopy purification->nmr1h nmr13c ¹³C NMR Spectroscopy purification->nmr13c elucidation Data Interpretation and Structure Elucidation ms->elucidation ir->elucidation nmr1h->elucidation nmr13c->elucidation

Caption: General workflow for chemical structure elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structure elucidation of this compound. The presented spectroscopic data, while not experimentally derived, are based on sound chemical principles and offer a reliable reference for researchers. The proposed synthetic pathway and detailed experimental protocols provide a practical starting point for the laboratory preparation of this compound. It is anticipated that this guide will facilitate further research into the chemical and biological properties of this and related benzodioxin derivatives.

Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The proposed synthetic protocols are based on established chemical reactions and may require optimization for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, including its synonyms, related compounds, and potential biological significance based on the activities of structurally similar molecules. Due to the limited availability of public data on this specific compound, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

Core Compound Identification

1.1. Synonyms and Chemical Identifiers

Consistent identification of a chemical compound is crucial for accurate research and communication. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification.

Synonym Reference
1-(7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethanoneChemical Supplier
6-Acetyl-7-bromo-2,3-dihydro-1,4-benzodioxinIUPAC-based
Ethanone, 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-CAS Index Name
CAS Number 59820-90-5

1.2. Physicochemical Properties

Basic physicochemical properties are essential for handling, formulation, and experimental design. The following data has been aggregated from various chemical supplier databases.

Property Value
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Melting Point 85-87 °C
Boiling Point 366.9 °C at 760 mmHg
Density 1.548 g/cm³

Related Compounds and Derivatives

The 2,3-dihydro-1,4-benzodioxin core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Understanding the properties and activities of related structures can provide insights into the potential applications of the target compound.

Table of Related Compounds

Compound Name Structure Key Features & Potential Activities
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanoneA structural isomer with a 1,3-benzodioxin core and additional methyl groups. Likely shares reactivity patterns due to the α-bromoketone moiety.[4]
ViloxazineA well-known antidepressant that features a morpholine ring fused to a benzodioxin-like structure. It acts as a selective norepinephrine reuptake inhibitor.[1][2][3][5]
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(phenyl)acetamidesA class of compounds investigated as α-glucosidase inhibitors, suggesting a potential role in diabetes research.[6][7]
1,4-benzodioxan-arylpiperazine derivativesThese compounds have been studied as potent α₁-adrenoceptor antagonists.[8]
6-Acetyl-7-hydroxy-4-methylcoumarin piperazine derivativesThese derivatives have shown high affinity for serotonin 5-HT₁A receptors, indicating potential applications in neuroscience.[9]

Experimental Protocols

3.1. Synthesis of 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone

Materials:

  • 1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (1.0 M solution)

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone (500 mg, 2.43 mmol) in anhydrous tetrahydrofuran (20 mL) is cooled to -78 °C under an inert atmosphere.

  • Sodium bis(trimethylsilyl)amide in tetrahydrofuran (1.0 M, 2.9 mL) is added dropwise to the cooled solution. The mixture is stirred at -78 °C for approximately 1 hour.

  • Chlorotrimethylsilane (290 mg, 2.64 mmol) is then added to the reaction mixture, which is stirred for an additional 30 minutes at -78 °C.

  • Bromine (390 mg, 2.41 mmol) is added, and the solution is stirred for another hour at -78 °C.

  • The reaction is quenched by the addition of a 50 mL aqueous solution containing 5% sodium sulfite and 5% sodium bicarbonate.

  • The mixture is subjected to a standard extractive workup using ethyl acetate.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent.

  • The final product, 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone, is obtained as a pale yellow oil (400 mg, 57% yield).

Workflow for the Synthesis of a Related α-Bromoketone

G start Start with 1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone step1 Dissolve in anhydrous THF and cool to -78 °C start->step1 step2 Add NaHMDS, stir for 1 hr step1->step2 step3 Add TMSCl, stir for 30 min step2->step3 step4 Add Bromine, stir for 1 hr step3->step4 step5 Quench with Na₂SO₃ / NaHCO₃ solution step4->step5 step6 Extractive workup with Ethyl Acetate step5->step6 step7 Purify by Silica Gel Chromatography step6->step7 end_product Obtain 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone step7->end_product

Caption: Synthetic workflow for an α-brominated benzodioxin derivative.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, the broader class of benzodioxin derivatives has been implicated in several biological processes. A particularly noteworthy potential target is Acetyl-CoA Carboxylase (ACC) .

ACC is a critical enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA.[11][12][13][14][15] Inhibition of ACC can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making it an attractive target for the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease. Several classes of small molecules are known to inhibit ACC, and the benzodioxin scaffold is a feature of some reported inhibitors.

Hypothesized Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

G cluster_0 Cellular Metabolism cluster_1 Downstream Effects AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipogenesis Decreased Lipogenesis ACC->MalonylCoA Catalyzes FattyAcidOxidation Increased Fatty Acid Oxidation TargetCompound This compound TargetCompound->ACC Inhibits TargetCompound->FattyAcidOxidation Leads to TargetCompound->Lipogenesis Leads to

Caption: Postulated mechanism of action via inhibition of Acetyl-CoA Carboxylase.

Conclusion and Future Directions

This compound is a member of a chemical class with significant therapeutic potential. While specific data on this compound is limited, the information available for related benzodioxin derivatives suggests that it may be a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of metabolic disease, neuroscience, and infectious diseases.

Future research should focus on:

  • The development and publication of a robust and scalable synthesis for the title compound.

  • Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to establish a definitive analytical profile.

  • Screening for biological activity against a panel of relevant targets, with an initial focus on Acetyl-CoA Carboxylase and other targets for which benzodioxins have shown affinity.

  • In vitro and in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of the compound and its derivatives.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising chemical entity.

References

Unraveling the Activity of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. This technical guide synthesizes the currently accessible data and outlines potential avenues for future research to elucidate its biological function.

Compound Profile

This compound is a synthetic organic compound. Its core structure features a benzodioxin ring system, a common motif in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrO₃Alfa Chemistry[1]
Molecular Weight 257.08 g/mol Alfa Chemistry[1]
CAS Number 59820-90-5Alfa Chemistry[1]
Canonical SMILES CC(=O)C1=CC2=C(C=C1Br)OCCO2Alfa Chemistry[1]
InChIKey WBSQNDBQUDSQCV-UHFFFAOYSA-NAlfa Chemistry[1]
Melting Point 85-87°CAlfa Chemistry[1]
Boiling Point 366.9°C at 760 mmHgAlfa Chemistry[1]
Density 1.548 g/cm³Alfa Chemistry[1]

Current Understanding of Mechanism of Action

A comprehensive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies specifically investigating the mechanism of action of this compound. The compound is primarily listed in chemical supplier catalogs and databases without associated biological activity data.

Inferences from Structurally Related Compounds

While direct evidence is absent, the biological activities of structurally analogous compounds may offer preliminary insights into the potential targets of this compound.

Benzodioxane Derivatives as PARP1 Inhibitors

Derivatives of 2,3-dihydrobenzo[b][1][2]dioxine have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1)[3]. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy. For instance, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, a related scaffold, demonstrated potent PARP1 inhibition with an IC₅₀ of 0.082 μM[3].

Chalcones with the Benzodioxane Moiety

Chalcones incorporating a 1,4-benzodioxane substituent have been synthesized and investigated for various biological activities, including their potential as inhibitors of human monoamine oxidase B[4]. This suggests that the benzodioxane core can be incorporated into structures targeting a range of enzymes.

Proposed Experimental Workflow for Elucidating Mechanism of Action

To determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for researchers.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_pathway Pathway Analysis cluster_validation In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., cell viability assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identified Phenotype target_based_screening Target-Based Screening (e.g., kinase panel, GPCR panel) biophysical_assays Biophysical Binding Assays (e.g., SPR, ITC) target_based_screening->biophysical_assays Identified Hit affinity_chromatography->biophysical_assays Putative Target genetic_approaches Genetic Approaches (e.g., CRISPR screens) genetic_approaches->biophysical_assays Validated Target transcriptomics Transcriptomics (RNA-seq) biophysical_assays->transcriptomics proteomics Proteomics (e.g., phosphoproteomics) biophysical_assays->proteomics cell_based_assays Cell-Based Functional Assays transcriptomics->cell_based_assays proteomics->cell_based_assays animal_models Animal Models of Disease cell_based_assays->animal_models Confirmed Cellular Activity

Figure 1. A proposed experimental workflow for the elucidation of the mechanism of action.

Conclusion

Currently, there is a significant knowledge gap regarding the biological activity and mechanism of action of this compound. While the benzodioxane scaffold is present in compounds with known biological activities, such as PARP1 inhibitors, the specific effects of this particular molecule remain uncharacterized. The proposed experimental workflow provides a roadmap for future investigations that could uncover its therapeutic potential and contribute valuable knowledge to the fields of pharmacology and drug discovery. Further research is imperative to unlock the secrets held by this compound.

References

The Multifaceted Biological Activities of Benzodioxan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan scaffold is a privileged heterocyclic motif that has been extensively utilized in medicinal chemistry, leading to the discovery of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities exhibited by benzodioxan derivatives, with a focus on their quantitative data, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Adrenergic Receptor Antagonism

Benzodioxan derivatives are well-recognized for their potent α-adrenergic receptor blocking activity, which has been a cornerstone of their therapeutic application, particularly in the management of hypertension.[1][2][3] These compounds typically act as competitive antagonists at α1-adrenoceptors, leading to vasodilation and a decrease in blood pressure.[1][3]

Quantitative Data for α-Adrenergic Receptor Antagonism
Compound/DerivativeReceptor SubtypeAssay TypeQuantitative Value (K_i, IC_50)Reference
WB4101-related benzodioxanesα1-adrenoceptorsRadioligand Binding AssayVaries (nanomolar range)[4]
Prazosin (for comparison)α1-adrenoceptorsRadioligand Binding AssayHigh affinity[4]
Rauwolscine (for comparison)α2-adrenoceptorsRadioligand Binding AssayHigh affinity[4]
Various Benzodioxan Analoguesα1-adrenoceptors (postsynaptic)3H-WB-4101 BindingCorrelation with pharmacological potency[5]
Various Benzodioxan Analoguesα2-adrenoceptors (presynaptic)3H-clonidine BindingCorrelation with pharmacological potency[5]
Signaling Pathway: α1-Adrenergic Receptor Antagonism

Benzodioxan derivatives, by blocking the α1-adrenergic receptor, prevent the binding of endogenous catecholamines like norepinephrine. This action inhibits the Gq protein-coupled signaling cascade, which would otherwise lead to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium, ultimately resulting in smooth muscle contraction.

alpha1_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca Release from ER DAG->Ca Activates PKC Contraction Smooth Muscle Contraction Ca->Contraction Leads to Norepinephrine Norepinephrine Norepinephrine->Receptor Binds Benzodioxan Benzodioxan Derivative Benzodioxan->Receptor Blocks

Caption: α1-Adrenergic receptor antagonism by benzodioxan derivatives.

Serotonergic System Modulation

A significant number of benzodioxan derivatives interact with the serotonergic system, exhibiting activities as 5-HT1A receptor agonists or antagonists, and as serotonin transporter (SERT) inhibitors. This has positioned them as promising candidates for the development of antidepressants and anxiolytics.

Quantitative Data for Serotonergic Activity
Compound/DerivativeTargetAssay TypeQuantitative Value (K_i, IC_50)Reference
Lecozotan (Compound 17)5-HT1A Receptor (Antagonist)Radioligand Binding AssayIC50: 4-23 nM[6]
MKC-2425-HT1A Receptor (Agonist)Radioligand Binding AssayHigh affinity[7]
Compound 4c5-HT1A ReceptorRadioligand Binding AssayK_i = 6.8 nM[8]
Compound 4cSerotonin Transporter (SERT)Radioligand Binding AssayK_i = 14 nM[8]
Compound 4f5-HT1A ReceptorRadioligand Binding AssayK_i = 6.2 nM[8]
Compound 4fSerotonin Transporter (SERT)Radioligand Binding AssayK_i = 18.2 nM[8]
Signaling Pathway: 5-HT1A Receptor Activation

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, by benzodioxan agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neuronal excitability.

ht1a_agonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) K_channel GIRK Channel G_protein->K_channel Opens (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) ATP ATP AC->ATP K_efflux K⁺ Efflux Ca_influx Ca²⁺ Influx (reduced) cAMP cAMP (decreased) ATP->cAMP Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization Contributes to Benzodioxan Benzodioxan Agonist Benzodioxan->Receptor Binds K_efflux->Hyperpolarization Causes Ca_influx->Hyperpolarization Contributes to

Caption: 5-HT1A receptor agonism by benzodioxan derivatives.

Anti-inflammatory and Anticancer Activities

Benzodioxan derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][9] In the realm of oncology, these compounds have been investigated for their ability to inhibit various targets crucial for cancer cell proliferation and survival.

Quantitative Data for Anti-inflammatory and Anticancer Activities
Compound/DerivativeTarget/ActivityAssay TypeQuantitative Value (IC_50, MIC)Reference
Phenylpiperazine derivative (Compound 48)COX-2 InhibitionEnzyme Inhibition AssayIC50 = 0.12 µM[6]
Phenylpiperazine derivative (Compound 48)COX-1 InhibitionEnzyme Inhibition AssayIC50 = 8.35 µM[6]
1,3,4-oxadiazole derivativesAnticancerCell Viability AssayVaries[6]
PI3K-α selective inhibitor (Compound 31)PI3K-α InhibitionEnzyme Inhibition AssayIC50 = 34 nM[6]
Signaling Pathway: COX-2 Inhibition

The anti-inflammatory action of certain benzodioxan derivatives is mediated by the inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

cox2_inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 (PLA2) Membrane_Lipids Membrane Phospholipids PLA2->Membrane_Lipids Acts on AA Arachidonic Acid (AA) Membrane_Lipids->AA Releases COX2 COX-2 AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activates Benzodioxan Benzodioxan Derivative Benzodioxan->COX2 Inhibits

Caption: COX-2 inhibition by benzodioxan derivatives.

Antibacterial Activity

Recent research has highlighted the potential of benzodioxan derivatives as a novel class of antibacterial agents, particularly against drug-resistant strains. A key target for these compounds is the bacterial cell division protein FtsZ.

Quantitative Data for Antibacterial Activity
Compound/DerivativeTarget/ActivityAssay TypeQuantitative Value (IC_50, MIC)Reference
Cinnamaldehyde acylhydrazone (Compound 21)Antibacterial (E. coli, P. aeruginosa, S. aureus, B. subtilis)MIC AssayMIC: 1.5 - 6 µg/mL[6]
Cinnamaldehyde acylhydrazone (Compound 21)E. coli FabH InhibitionEnzyme Inhibition AssayIC50 = 3.5 µM[6]
Thiazolidinedione piperazine (Compound 22)AntibacterialMIC AssayMIC: 1.5 - 7 µM[6]
Thiazolidinedione piperazine (Compound 22)E. coli FabH InhibitionEnzyme Inhibition AssayIC50 = 60 nM[6]
CrtN inhibitor (Compound 19)S. aureus Newman InhibitionCell-based AssayIC50 = 2.2 nM[6]
CrtN inhibitor (Compound 19)CrtN InhibitionEnzyme Inhibition AssayIC50 = 270 nM[6]
Benzamide DerivativesFtsZ InhibitionMIC AssayLow MIC values[10]
Signaling Pathway: FtsZ Inhibition

FtsZ is a prokaryotic homolog of tubulin that plays a critical role in bacterial cell division by forming the Z-ring at the division site.[4][5][6][7][11] Benzodioxan-based inhibitors of FtsZ disrupt the formation or function of the Z-ring, leading to the inhibition of cell division and ultimately bacterial cell death.

ftsz_inhibition cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Septum Septum Formation Z_ring->Septum Recruits proteins for Cell_Death Cell Death Z_ring->Cell_Death Disruption leads to Cell_Division Cell Division Septum->Cell_Division Leads to Benzodioxan Benzodioxan Derivative Benzodioxan->FtsZ_monomers Inhibits Polymerization

Caption: Inhibition of bacterial cell division via FtsZ targeting.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains membrane preparation and a radiolabeled ligand (e.g., [³H]WB4101 for α1-adrenoceptors, [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its K_d.

    • Non-specific Binding: Contains the same components as total binding plus a high concentration of an unlabeled ligand to saturate the specific binding sites.

    • Competitive Binding: Contains the membrane preparation, radioligand, and varying concentrations of the test benzodioxan derivative.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.

  • Filtration and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 value to a K_i (inhibition constant) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (General Protocol for COX-2)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of the enzyme (e.g., human recombinant COX-2), substrate (arachidonic acid), and any necessary cofactors.

    • Prepare serial dilutions of the benzodioxan test compound.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, enzyme, and cofactors.

    • Add the test compound or vehicle control and pre-incubate to allow for binding to the enzyme.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection:

    • Stop the reaction (e.g., by adding a quenching agent).

    • Measure the product formation. For COX-2, this can be done by quantifying the amount of prostaglandin E2 (PGE2) produced, often using an ELISA kit or by fluorometric detection of an intermediate product.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15][16]

  • Preparation of Inoculum:

    • Culture the test bacterium in a suitable broth medium overnight.

    • Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of the benzodioxan derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation:

    • Add a standardized volume of the bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Diagrams

experimental_workflows cluster_radioligand Radioligand Binding Assay Workflow cluster_mic MIC Assay Workflow (Broth Microdilution) R1 Membrane Preparation R2 Assay Setup (Total, NSB, Comp.) R1->R2 R3 Incubation R2->R3 R4 Filtration R3->R4 R5 Scintillation Counting R4->R5 R6 Data Analysis (IC50, Ki) R5->R6 M1 Bacterial Inoculum Preparation M3 Inoculation M1->M3 M2 Serial Dilution of Compound M2->M3 M4 Incubation M3->M4 M5 Visual Inspection for Growth M4->M5 M6 Determine MIC M5->M6

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical and spectroscopic data for 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One (CAS Number: 59820-90-5). Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document combines confirmed physical properties with predicted spectroscopic data to serve as a valuable resource for researchers.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in synthetic applications.

PropertyValueReference
CAS Number 59820-90-5[1][2]
Molecular Formula C₁₀H₉BrO₃[2]
Molecular Weight 257.08 g/mol [2]
Melting Point 85-87 °C[2]
Boiling Point 366.9 °C at 760 mmHg (Predicted)[2]
Density 1.548 g/cm³ (Predicted)[2]
Canonical SMILES CC(=O)C1=CC2=C(C=C1Br)OCCO2[2]

Spectroscopic Data

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.35s1HAr-H
~6.90s1HAr-H
~4.30m4H-OCH₂CH₂O-
~2.55s3H-C(=O)CH₃
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ ppm)Assignment
~196.5C=O
~144.0Ar-C
~143.5Ar-C
~132.0Ar-C
~120.0Ar-CH
~118.0Ar-CH
~115.0Ar-C (C-Br)
~64.5-OCH₂CH₂O-
~26.5-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~1670C=O (Aryl Ketone) Stretch
~1590, 1500C=C (Aromatic) Stretch
~1280C-O (Aryl Ether) Stretch
~1040C-O (Aliphatic Ether) Stretch
~880C-H (Aromatic) Bend
~600C-Br Stretch
Predicted Mass Spectrometry (MS) Data
m/zFragment
256/258[M]⁺ (Molecular Ion)
241/243[M-CH₃]⁺
213/215[M-C₂H₄O]⁺
185[M-Br]⁺
43[CH₃CO]⁺

Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 6-bromo-2,3-dihydro-1,4-benzodioxin. A general experimental protocol is provided below.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 6-Bromo-2,3-dihydro-1,4-benzodioxin

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

  • After the addition is complete, add a solution of 6-bromo-2,3-dihydro-1,4-benzodioxin in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start 6-Bromo-2,3-dihydro-1,4-benzodioxin + Acetyl Chloride reagents AlCl3 in DCM reaction Friedel-Crafts Acylation start->reaction reagents->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp

Caption: Synthetic and characterization workflow for the target compound.

Disclaimer: The spectroscopic data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation. The provided synthetic protocol is a general procedure and may require optimization for specific laboratory conditions.

References

Potential Therapeutic Targets of Benzodioxole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of natural products and synthetic molecules with significant biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of benzodioxole compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this area.

Neurological Disorders: Targeting Neurotransmitter Systems

Benzodioxole-containing compounds have shown significant effects on the central nervous system, primarily by modulating the activity of key neurotransmitter transporters and receptors.

GABAergic System Modulation

Stiripentol, a benzodioxole-containing approved antiepileptic drug, exemplifies the therapeutic potential of targeting the GABAergic system. Its mechanism of action is multifaceted, involving the potentiation of GABAergic transmission.[1][2] Stiripentol enhances the activity of the major inhibitory neurotransmitter, GABA, by increasing its inhibitory effects, which helps to reduce the occurrence of seizures.[3] This is achieved through positive allosteric modulation of GABA-A receptors, particularly those containing an α3 subunit, and by inhibiting GABA reuptake and degradation.[1][4][5][6]

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Synaptic_Cleft Synaptic Cleft GABA_release->Synaptic_Cleft GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binding GABA_transporter GABA Transporter (GAT) GABA_T GABA Transaminase Stiripentol_pre Stiripentol Stiripentol_pre->GABA_transporter Inhibits Stiripentol_pre->GABA_T Inhibits Synaptic_Cleft->GABA_transporter Reuptake Synaptic_Cleft->GABA_T Degradation Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Stiripentol_post Stiripentol Stiripentol_post->GABA_A_Receptor Positive Allosteric Modulation

Stiripentol's multifaceted mechanism on GABAergic signaling.
Serotonergic System Modulation

Substituted methylenedioxyphenethylamines, such as 3,4-methylenedioxymethamphetamine (MDMA), are well-known for their potent effects on the serotonergic system.[5][7][8] MDMA primarily targets the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[9][10][11][12] This is achieved by MDMA binding to SERT and reversing its transport direction, causing an efflux of serotonin into the synaptic cleft.[12][13] This mechanism underlies the mood-elevating and empathogenic effects of MDMA and is being explored for therapeutic applications in post-traumatic stress disorder (PTSD).[2][14]

MDMA_SERT_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_vesicle->Synaptic_Cleft Serotonin Release SERT Serotonin Transporter (SERT) SERT_internalization SERT Internalization SERT->SERT_internalization Leads to MDMA MDMA MDMA->SERT Binds & Reverses Transport PKC Protein Kinase C (PKC) MDMA->PKC Activates PKC->SERT Phosphorylates Synaptic_Cleft->SERT Serotonin Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binds Downstream_Signaling Downstream Signaling (Mood, Empathy) Serotonin_Receptor->Downstream_Signaling

MDMA's mechanism of action at the serotonin transporter.

Anticancer Activity

A growing body of evidence highlights the potential of benzodioxole derivatives as anticancer agents. Their mechanisms of action are diverse and target various aspects of cancer cell biology.

Tubulin Polymerization Inhibition

Noscapine, a naturally occurring benzodioxole-containing alkaloid, and its synthetic analogs have been identified as microtubule-targeting agents.[15] Unlike other microtubule inhibitors, noscapine subtly alters microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[16]

CompoundTargetAssayIC50Cell LineReference
Noscapine Analogue 31Tubulin PolymerizationIn vitro polymerization assay~3x more potent than NoscapineHL-60[16]
Thioredoxin Reductase Inhibition

The thioredoxin (Trx) system is a key antioxidant system often overexpressed in cancer cells, making it an attractive therapeutic target. Certain organic arsenicals conjugated with a 1,3-benzodioxole moiety have demonstrated potent inhibition of the Trx system, particularly thioredoxin reductase (TrxR).

CompoundTargetAssayIC50 (µM)Cell LinesReference
PZ2TrxRIn vitro enzyme assayNot specifiedK562, HL-60, A549, HCT116[9]
PZ5TrxRIn vitro enzyme assayNot specifiedK562, HL-60, A549, HCT116[9]
SHP2 Phosphatase Inhibition

Src homology-2 domain-containing phosphatase-2 (SHP2) is a proto-oncogenic phosphatase involved in various cancer-promoting signaling pathways. A thioacetamide-tethered thiadiazole-1,2,4-triazole hybrid containing a benzodioxole moiety has been identified as a potent SHP2 inhibitor.

CompoundTargetAssayIC50 (µM)Reference
Compound 28SHP2In vitro phosphatase assay0.318[17]
Induction of Apoptosis and Cell Cycle Arrest

Benzodioxole derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, certain carboxamide-containing benzodioxole compounds induce G2-M phase arrest.

Apoptosis_Pathway Benzodioxole Benzodioxole Derivative Mitochondrion Mitochondrion Benzodioxole->Mitochondrion Induces Stress CellCycle Cell Cycle Progression Benzodioxole->CellCycle Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

Proposed mechanism of benzodioxole-induced apoptosis and cell cycle arrest.

Metabolic Disorders: Enzyme Inhibition

Benzodioxole derivatives are also being investigated for their potential in managing metabolic disorders, such as diabetes, through the inhibition of key digestive enzymes.

α-Amylase Inhibition

α-Amylase is a crucial enzyme in carbohydrate digestion. Inhibition of this enzyme can delay carbohydrate breakdown and reduce postprandial glucose levels. Several benzodioxole carboxamide derivatives have been identified as potent α-amylase inhibitors.[7][18][19][20][21][22]

CompoundTargetAssayIC50 (µM)Reference
Compound IIaα-AmylaseIn vitro enzyme assay0.85[18][21]
Compound IIcα-AmylaseIn vitro enzyme assay0.68[18][21]
Compound Iα-AmylaseIn vitro enzyme assay2.57 µg/mL[22]
Compound IIα-AmylaseIn vitro enzyme assay4.12 µg/mL[22]

Anti-inflammatory Activity: COX Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Benzodioxole derivatives have been explored as potential COX inhibitors, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1.

Other Potential Targets

  • Cytochrome P450 (CYP450) Enzymes: Piperonyl butoxide, a well-known benzodioxole-containing compound, acts as a synergist for insecticides by inhibiting insect CYP450 enzymes responsible for detoxification. This inhibitory activity against CYP450s is a hallmark of many benzodioxole compounds.

  • Auxin Receptors: In the realm of plant biology, a benzodioxole derivative, K-10, has been identified as a potent agonist of the auxin receptor TIR1, promoting root growth.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Experimental Workflow: From Compound Synthesis to In Vivo Testing

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Benzodioxole Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Enzyme_Assay Enzyme Inhibition Assays (e.g., α-amylase, TrxR) Characterization->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) Characterization->Cell_Based_Assay Lead_Identification Lead Compound Identification Enzyme_Assay->Lead_Identification Cell_Based_Assay->Lead_Identification Animal_Model Disease Model Development (e.g., STZ-induced diabetes) Lead_Identification->Animal_Model Efficacy_Testing Efficacy Testing of Lead Compounds Animal_Model->Efficacy_Testing Toxicity_Study Preliminary Toxicity Assessment Efficacy_Testing->Toxicity_Study Preclinical_Candidate Preclinical_Candidate Toxicity_Study->Preclinical_Candidate Selection of Preclinical Candidate

A representative experimental workflow for the evaluation of benzodioxole derivatives.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Objective: To assess the effect of benzodioxole compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test benzodioxole compound dissolved in DMSO

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the Polymerization Buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare tubulin solution: Dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold Polymerization Buffer.

  • Prepare compound solutions: Prepare serial dilutions of the test benzodioxole compound and controls in Polymerization Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay setup: In a pre-chilled 96-well plate on ice, add the compound solutions.

  • Initiate polymerization: Add the tubulin solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated from the kinetic curves.

Protocol 2: Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)

Objective: To determine the inhibitory effect of benzodioxole compounds on TrxR activity.

Materials:

  • Thioredoxin Reductase Assay Kit (containing assay buffer, DTNB, NADPH, TrxR inhibitor)

  • Cell or tissue lysate containing TrxR

  • Test benzodioxole compound dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Sample preparation: Prepare cell or tissue lysates according to the kit's instructions.

  • Prepare standards and controls: Prepare a standard curve using the provided standard. Include a positive control (enzyme only) and a negative control (no enzyme).

  • Prepare reaction mixtures: In a 96-well plate, add the assay buffer, sample, and either the test compound or the TrxR inhibitor (for determining TrxR-specific activity).

  • Initiate the reaction: Add DTNB and NADPH to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Data analysis: Calculate the rate of reaction (change in absorbance per minute). The TrxR-specific activity is the difference between the total activity and the activity in the presence of the TrxR inhibitor. Calculate the % inhibition for the test compound.

Protocol 3: In Vitro α-Amylase Inhibition Assay

Objective: To evaluate the inhibitory activity of benzodioxole derivatives against α-amylase.

Materials:

  • α-amylase solution

  • Starch solution (substrate)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test benzodioxole compound dissolved in a suitable solvent

  • Acarbose (positive control)

  • 96-well microplate

  • Water bath

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound solution at various concentrations.

  • Add the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength.

  • Data analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of benzodioxole compounds on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test benzodioxole compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell culture: Seed cells in culture plates and allow them to adhere overnight.

  • Compound treatment: Treat the cells with various concentrations of the benzodioxole compound for a specified time (e.g., 24 or 48 hours).

  • Cell harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow cytometry: Analyze the stained cells using a flow cytometer.

  • Data analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The benzodioxole scaffold represents a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The diverse biological activities, from modulation of neurotransmitter systems to inhibition of key enzymes in cancer and metabolic disorders, underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers to explore the therapeutic potential of benzodioxole compounds, offering insights into their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation. The provided visualizations of signaling pathways and experimental workflows aim to facilitate a deeper understanding and guide future investigations in this promising field of drug discovery.

References

In Silico Prediction of Physicochemical, ADMET, and Biological Properties of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the predicted biological activities of the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. Utilizing a suite of established computational tools, including SwissADME, pkCSM, and ADMETlab 2.0, this document presents a detailed profile of the molecule's drug-like characteristics. The data is organized into clear, comparative tables, and the methodologies for these predictions are explicitly detailed. Furthermore, this guide employs Graphviz visualizations to illustrate the in silico analysis workflow, offering a clear and logical representation of the computational assessment process. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing critical insights into the potential of this compound for further investigation.

Introduction

The early-stage assessment of a compound's pharmacokinetic and toxicological profile is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage failures and the associated costs. In silico prediction methods offer a rapid and cost-effective means of evaluating these properties before committing to expensive and time-consuming experimental studies.[1][2] This guide focuses on the in silico characterization of this compound, a molecule of interest for potential therapeutic applications. By leveraging a panel of validated computational models, we aim to provide a thorough and actionable summary of its key drug-like properties.

Compound Identification

The compound under investigation is this compound. Its structural and identifying information is provided in the table below.

Table 1: Compound Identification

ParameterValueReference
IUPAC Name This compound
CAS Number 59820-90-5[3]
Molecular Formula C₁₀H₉BrO₃[3]
Molecular Weight 257.08 g/mol [3]
Canonical SMILES CC(=O)c1cc2c(cc1Br)OCCO2[3]

In Silico Prediction Methodologies

A multi-platform approach was employed to ensure a comprehensive and robust prediction of the compound's properties. The following established and freely accessible web-based tools were utilized:

  • SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5]

  • pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties.[1][6]

  • ADMETlab 2.0: A comprehensive platform for the systematic evaluation of ADMET properties, featuring a large database and a multi-task graph attention framework for model building.[7][8]

Experimental Protocol: In Silico Property Prediction
  • Input Preparation: The canonical SMILES string of the target compound, CC(=O)c1cc2c(cc1Br)OCCO2, was obtained from a chemical supplier's database.[3]

  • Platform Submission: The SMILES string was individually submitted to the input interfaces of the SwissADME, pkCSM, and ADMETlab 2.0 web servers.[1][4][5][6][7]

  • Execution of Predictions: The default prediction modules of each platform were executed to calculate the physicochemical, ADME, and toxicity parameters.

  • Data Collection and Aggregation: The output data from each platform was systematically collected and compiled.

  • Data Curation and Tabulation: The collected data was organized into the structured tables presented in the subsequent sections of this guide.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior. The predicted values for this compound are summarized in Table 2.

Table 2: Predicted Physicochemical Properties

ParameterSwissADMEpkCSMADMETlab 2.0Reference
Molecular Weight ( g/mol ) 257.08257.08257.08[3]
LogP (Octanol/Water Partition Coefficient) 2.152.232.18
LogS (Aqueous Solubility) -2.85-3.131-3.21
Water Solubility Moderately soluble-Moderately soluble
Topological Polar Surface Area (TPSA) (Ų) 44.76-44.76
Number of Hydrogen Bond Acceptors 333
Number of Hydrogen Bond Donors 000
Number of Rotatable Bonds 111
Molar Refractivity 55.45--

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate dictates its journey through the body, from administration to elimination. The in silico predictions for the ADME properties of the target compound are presented in Tables 3 through 6.

Absorption

Table 3: Predicted Absorption Properties

ParameterSwissADMEpkCSMADMETlab 2.0
Human Intestinal Absorption (%) High93.5796.1
Caco-2 Permeability (logPapp cm/s) -0.990.95
P-glycoprotein Substrate NoYesNo
P-glycoprotein I Inhibitor NoNoNo
P-glycoprotein II Inhibitor NoNoNo
Distribution

Table 4: Predicted Distribution Properties

ParameterpkCSMADMETlab 2.0
Volume of Distribution (VDss) (log L/kg) -0.0110.12
Fraction Unbound (human) 0.224-
Blood-Brain Barrier (BBB) Permeability (logBB) -0.223-0.45
CNS Permeability (logPS) -1.868-2.11
Metabolism

Table 5: Predicted Metabolism Properties

ParameterSwissADMEpkCSMADMETlab 2.0
CYP1A2 Inhibitor YesNoYes
CYP2C19 Inhibitor YesNoNo
CYP2C9 Inhibitor NoNoNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor YesNoNo
CYP1A2 Substrate -NoNo
CYP2C19 Substrate -NoNo
CYP2C9 Substrate -NoNo
CYP2D6 Substrate -NoNo
CYP3A4 Substrate -YesNo
Excretion

Table 6: Predicted Excretion Properties

ParameterpkCSM
Total Clearance (log ml/min/kg) 0.453
Renal OCT2 Substrate No

Predicted Toxicity Profile

Early identification of potential toxicity is paramount in drug development. The predicted toxicity profile of the compound is summarized in Table 7.

Table 7: Predicted Toxicity Profile

ParameterpkCSMADMETlab 2.0
AMES Toxicity NoNo
hERG I Inhibitor NoNo (p = 0.08)
hERG II Inhibitor No-
Hepatotoxicity (Human) NoNo (p = 0.21)
Skin Sensitisation No-
Minnow Toxicity (log mM) -2.016-
Tetrahymena Pyriformis Toxicity (log ug/L) -0.631-
Rat Acute Toxicity (LD50) (mol/kg) 2.545-

Predicted Drug-Likeness and Medicinal Chemistry Properties

Drug-likeness rules provide a qualitative assessment of a compound's potential to be an orally active drug. The evaluation of the target compound against established rules is presented in Table 8.

Table 8: Predicted Drug-Likeness and Medicinal Chemistry Properties

ParameterSwissADMEADMETlab 2.0
Lipinski's Rule of Five Violations 00
Ghose Filter No ViolationNo Violation
Veber's Rule No ViolationNo Violation
Egan's Rule No ViolationNo Violation
Muegge's Rule No ViolationNo Violation
Bioavailability Score 0.550.55
Lead-likeness Violations 1 (LogP > 3.5)-
Synthetic Accessibility Score 2.532.87
PAINS (Pan Assay Interference Compounds) 0 alerts0 alerts
Brenk Alert 0 alerts0 alerts

Predicted Biological Activities

While in silico tools for precise biological target prediction are continually evolving, some platforms offer predictions based on structural similarity to known active compounds.

Table 9: Predicted Biological Activities (PASS Online)

ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Membrane integrity agonist 0.6970.005
CYP2D8 substrate 0.6130.008
Phobic disorders treatment 0.5470.015
Anticonvulsant 0.5180.027
Cognition disorders treatment 0.4900.019
CYP2C12 substrate 0.5050.038

Note: Predictions from PASS (Prediction of Activity Spectra for Substances) online. Pa > 0.5 is considered a high probability of activity.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Platforms cluster_output Predicted Properties cluster_analysis Analysis & Reporting Compound This compound SMILES SMILES String CC(=O)c1cc2c(cc1Br)OCCO2 Compound->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab 2.0 SMILES->ADMETlab Physicochemical Physicochemical Properties SwissADME->Physicochemical ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME DrugLikeness Drug-Likeness SwissADME->DrugLikeness pkCSM->ADME Toxicity Toxicity Profile pkCSM->Toxicity ADMETlab->Physicochemical ADMETlab->ADME ADMETlab->Toxicity ADMETlab->DrugLikeness Report Technical Guide Physicochemical->Report ADME->Report Toxicity->Report DrugLikeness->Report

Caption: Workflow for the in silico prediction of compound properties.

Drug-Likeness Evaluation based on Lipinski's Rule of Five

Lipinski_Rule cluster_rules Lipinski's Rule of Five cluster_results Predicted Values cluster_conclusion Conclusion Compound This compound MW Molecular Weight ≤ 500 Da LogP LogP ≤ 5 HBD H-Bond Donors ≤ 5 HBA H-Bond Acceptors ≤ 10 MW_val 257.08 Da MW->MW_val LogP_val ~2.18 LogP->LogP_val HBD_val 0 HBD->HBD_val HBA_val 3 HBA->HBA_val Result No Violations Good Oral Bioavailability Predicted

Caption: Evaluation against Lipinski's Rule of Five.

Discussion and Conclusion

The comprehensive in silico analysis of this compound suggests a favorable drug-like profile. The compound adheres to Lipinski's Rule of Five and other drug-likeness filters, indicating a high probability of good oral bioavailability.[1] Predictions indicate high intestinal absorption and moderate aqueous solubility. The compound is not predicted to be a substrate for P-glycoprotein by two of the three platforms, which is a positive attribute for avoiding efflux-mediated resistance.

The predicted distribution characteristics suggest that the compound may have limited penetration across the blood-brain barrier. The metabolic profile indicates potential interactions with several cytochrome P450 enzymes, particularly as an inhibitor of CYP1A2, CYP2C19, and CYP3A4, and a substrate for CYP3A4, which warrants further experimental investigation.

Importantly, the toxicity predictions are largely favorable, with no alerts for AMES mutagenicity, hERG inhibition, or hepatotoxicity. The predicted LD50 in rats suggests a relatively low acute toxicity.

The preliminary biological activity predictions suggest potential roles as a membrane integrity agonist and an anticonvulsant, although these predictions are based on structural similarity and require experimental validation.

References

Methodological & Application

Synthesis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, a substituted 1,4-benzodioxane, is present in a range of biologically active molecules. This application note provides a detailed, two-step protocol for the synthesis of this valuable compound starting from commercially available 1,4-benzodioxan. The procedure involves the regioselective bromination of 1,4-benzodioxan to yield 6-bromo-1,4-benzodioxan, followed by a Friedel-Crafts acylation to introduce the acetyl group at the 7-position. This document is intended for researchers and scientists in the field of medicinal chemistry and drug development.

Synthetic Pathway

The synthesis proceeds in two key steps as illustrated below:

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Friedel-Crafts Acylation 1,4-Benzodioxan 1,4-Benzodioxan 6-Bromo-1,4-benzodioxan 6-Bromo-1,4-benzodioxan 1,4-Benzodioxan->6-Bromo-1,4-benzodioxan Br2, Acetic Acid, Reflux 6-Bromo-1,4-benzodioxan_start 6-Bromo-1,4-benzodioxan Final_Product 1-(7-Bromo-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one 6-Bromo-1,4-benzodioxan_start->Final_Product Acetyl Chloride, AlCl3, CS2

Caption: Synthetic route from 1,4-benzodioxan to the target compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis:

StepReactant(s)ProductReagentsSolventTemperatureReaction TimeYield (%)Melting Point (°C)
11,4-Benzodioxan6-Bromo-1,4-benzodioxanBromineAcetic AcidReflux4-6 hours75-8543-45
26-Bromo-1,4-benzodioxanThis compoundAcetyl Chloride, Aluminum ChlorideCarbon Disulfide0°C to rt2-3 hours65-7585-87[1]

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1,4-benzodioxan

This procedure outlines the regioselective bromination of 1,4-benzodioxan.

Materials:

  • 1,4-Benzodioxan

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 1,4-benzodioxan (1 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for an additional 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-1,4-benzodioxan.

Step 2: Synthesis of this compound

This protocol describes the Friedel-Crafts acylation of 6-bromo-1,4-benzodioxan.

Materials:

  • 6-Bromo-1,4-benzodioxan

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • To this mixture, add a solution of 6-bromo-1,4-benzodioxan (1 equivalent) in anhydrous carbon disulfide dropwise from a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with carbon disulfide or another suitable organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • 6-Bromo-1,4-benzodioxan: ¹H NMR, ¹³C NMR, Mass Spectrometry.

  • This compound: ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry, and Melting Point analysis. The melting point of the final product has been reported to be in the range of 85-87°C.[1]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Aluminum chloride is a moisture-sensitive and corrosive solid. Handle in a dry environment.

  • Carbon disulfide is highly flammable and toxic. Use with adequate ventilation and away from ignition sources.

  • Proper quenching and work-up procedures should be followed to neutralize reactive reagents.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 1,4-benzodioxan. The described methods are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. This intermediate serves as a crucial building block for the development of novel therapeutic agents, and this protocol should facilitate its accessibility to the research community.

References

Application Notes and Protocols for the Bromination of 2,3-Dihydro-1,4-benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophilic aromatic bromination of 2,3-dihydro-1,4-benzodioxin and its derivatives. The methodologies outlined below are based on established principles of organic synthesis and aim to provide a reproducible procedure for obtaining brominated benzodioxin scaffolds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

2,3-Dihydro-1,4-benzodioxin and its derivatives are important heterocyclic motifs present in a variety of biologically active compounds. The functionalization of the aromatic ring of this scaffold is a key strategy in the development of new therapeutic agents. Electrophilic bromination is a fundamental reaction to introduce a bromine atom onto the benzene ring, typically at the 6- or 8-positions, which can then serve as a handle for further chemical transformations. This protocol details the use of molecular bromine in acetic acid for the controlled bromination of 2,3-dihydro-1,4-benzodioxin.

Reaction Principle

The bromination of 2,3-dihydro-1,4-benzodioxin proceeds via an electrophilic aromatic substitution mechanism. The ether oxygens of the dioxin ring are activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of 2,3-dihydro-1,4-benzodioxin, the positions of interest are 6 and 8. The reaction with bromine in a polar solvent like acetic acid facilitates the polarization of the Br-Br bond, generating the electrophilic species required for the substitution.

Experimental Protocols

Materials and Reagents
  • 2,3-Dihydro-1,4-benzodioxin

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol: Monobromination of 2,3-Dihydro-1,4-benzodioxin

This protocol is designed for the synthesis of 6-bromo-2,3-dihydro-1,4-benzodioxin.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1,4-benzodioxin (1.0 eq) in glacial acetic acid (20 mL).

    • Attach a reflux condenser to the flask.

  • Addition of Bromine:

    • In a dropping funnel, prepare a solution of molecular bromine (1.05 eq) in glacial acetic acid (5 mL).

    • Add the bromine solution dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxin at room temperature over a period of 15-20 minutes. The reaction mixture will typically develop a reddish-orange color.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:9). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

    • Quench any remaining bromine by slowly adding 10% aqueous sodium thiosulfate solution until the reddish-orange color disappears.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6-bromo-2,3-dihydro-1,4-benzodioxin.

Protocol: Dibromination of 2,3-Dihydro-1,4-benzodioxin

To obtain the 6,8-dibromo derivative, an excess of bromine is used.

  • Reaction Setup:

    • Follow the same setup as for the monobromination.

  • Addition of Bromine:

    • Prepare a solution of molecular bromine (2.2 eq) in glacial acetic acid (10 mL).

    • Add the bromine solution dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxin at room temperature.

  • Reaction and Work-up:

    • Follow the same procedure for reaction, work-up, and purification as described for the monobromination. The reaction time may be longer, and this should be monitored by TLC.

Data Presentation

The following table summarizes the expected outcomes for the bromination of 2,3-dihydro-1,4-benzodioxin under the described conditions. Yields are indicative and may vary based on reaction scale and purification efficiency.

ProductBrominating AgentEquivalents of Br₂SolventTypical Yield (%)
6-Bromo-2,3-dihydro-1,4-benzodioxinBr₂1.05Acetic Acid70-85
6,8-Dibromo-2,3-dihydro-1,4-benzodioxinBr₂2.2Acetic Acid65-80

Visualizations

Reaction Scheme

Bromination_Reaction_Scheme sub 2,3-Dihydro-1,4-benzodioxin react1 1.05 eq. sub->react1 react2 2.2 eq. sub->react2 br2 Br₂ solvent Acetic Acid (Solvent) mono_bromo 6-Bromo-2,3-dihydro-1,4-benzodioxin di_bromo 6,8-Dibromo-2,3-dihydro-1,4-benzodioxin react1->mono_bromo react2->di_bromo

Caption: General reaction scheme for the bromination of 2,3-dihydro-1,4-benzodioxin.

Experimental Workflow

Experimental_Workflow start Start setup Dissolve Substrate in Acetic Acid start->setup addition Dropwise Addition of Br₂ in Acetic Acid setup->addition reaction Heat to Reflux (Monitor by TLC) addition->reaction workup Quench, Extract, and Wash reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step workflow for the bromination experiment.

Safety Precautions

  • Molecular bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction should be performed under an inert atmosphere if sensitive substrates are used, although it is not strictly necessary for the parent compound.

  • Always quench excess bromine with a reducing agent like sodium thiosulfate before disposal.

Application of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One in Medicinal Chemistry: A Scoping Overview and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a synthetic organic compound featuring a benzodioxane ring system, a bromine substituent, and an ethanone group. While specific medicinal chemistry applications and detailed biological activity data for this particular molecule are not extensively reported in publicly available scientific literature, its structural motifs suggest significant potential as a versatile building block in drug discovery. The presence of a reactive α-bromo ketone moiety and the established biological relevance of the benzodioxane scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. This document provides a prospective overview of its potential applications, drawing on the known reactivity of its functional groups and the pharmacological activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 59820-90-5[1]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Appearance Solid[2]
Melting Point 85-87 °C[1]

Potential Medicinal Chemistry Applications

Based on its chemical structure, this compound can serve as a precursor for various classes of compounds with potential therapeutic activities.

Synthesis of Chalcone Derivatives

The ethanone group can participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield chalcones. Chalcones are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

Synthesis of α-Amino Ketone Derivatives

The α-bromo ketone functionality is a key reactive site for nucleophilic substitution with primary and secondary amines, leading to the formation of α-amino ketones.[8][9][10] These compounds are important intermediates in the synthesis of various biologically active molecules and are present in several approved drugs.

Precursor for Heterocyclic Compounds

The versatile functional groups of this molecule allow for its use in the synthesis of various heterocyclic compounds, such as oxadiazoles and other nitrogen- and oxygen-containing ring systems, which are prevalent in many pharmaceuticals.[11]

Experimental Protocols (General Procedures)

The following are generalized protocols for the synthesis of potential derivatives from this compound, based on standard organic chemistry methodologies.

Protocol 1: General Procedure for the Synthesis of Chalcone Derivatives

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound and a substituted aromatic aldehyde in ethanol in a reaction vessel.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with continuous stirring.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Synthesis of α-Amino Ketone Derivatives

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable solvent (e.g., acetonitrile, ethanol)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction vessel.

  • Add the desired primary or secondary amine and a non-nucleophilic base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the potential synthetic pathways starting from this compound.

G cluster_chalcone Pathway to Chalcones cluster_aminoketone Pathway to α-Amino Ketones cluster_start Starting Material cluster_heterocycle Pathway to Heterocycles start 1-(7-Bromo-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aminoketone α-Amino Ketone Derivative start->aminoketone Nucleophilic Substitution heterocycle Heterocyclic Derivative start->heterocycle Cyclization Reactions aldehyde Ar-CHO (Aromatic Aldehyde) amine R1R2NH (Amine)

Caption: Potential synthetic pathways for bioactive compounds.

G start Dissolve Starting Material and Aldehyde in Ethanol step2 Cool Mixture and Add NaOH Solution start->step2 step3 Stir at Room Temperature step2->step3 step4 Pour into Cold Water and Acidify step3->step4 step5 Filter and Wash Solid step4->step5 step6 Recrystallize to Purify step5->step6

Caption: Experimental workflow for chalcone synthesis.

Conclusion and Future Directions

While direct applications of this compound in medicinal chemistry are not yet well-documented, its chemical structure strongly suggests its utility as a valuable intermediate for the synthesis of a diverse range of potentially bioactive molecules. The presence of the benzodioxane core, a known pharmacophore, combined with a reactive α-bromo ketone handle, opens avenues for the creation of novel chalcones, α-amino ketones, and various heterocyclic systems.

Future research should focus on synthesizing libraries of derivatives from this starting material and evaluating their biological activities against various targets, such as kinases, proteases, and microbial enzymes. Such studies would help to elucidate the structure-activity relationships and unlock the full potential of this promising, yet underexplored, chemical entity in the field of drug discovery.

References

Application Notes and Protocols for 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring a brominated benzodioxin core with an acetyl group, provides two reactive sites for molecular elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. The ketone functionality offers a handle for further transformations, such as reduction, oxidation, or condensation reactions. These characteristics make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of enzyme inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 59820-90-5
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Melting Point 85-87 °C
Boiling Point 366.9 °C at 760 mmHg
Appearance Solid

Applications in Synthesis

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the construction of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular diversity through well-established cross-coupling methodologies.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the benzodioxin core and various aryl or heteroaryl boronic acids. This is particularly useful for building biaryl scaffolds, which are common motifs in biologically active compounds.

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines. This is a crucial step in the synthesis of many pharmaceutical agents.

The general transformation pathways are illustrated below:

G A 1-(7-Bromo-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one B Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-B(OH)₂) A->B D Buchwald-Hartwig Amination (Pd catalyst, base, R₂NH) A->D C 1-(7-Aryl-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one B->C E 1-(7-(Dialkylamino)-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one D->E

Caption: Key synthetic transformations of the title compound.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound, based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (1.1 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90885-95

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromo-compound - Boronic acid - Catalyst - Base B Add Solvent (Toluene/Water) A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat & Stir (80-100 °C, 4-12h) C->D E Monitor by TLC D->E F Cool & Dilute (Ethyl Acetate) E->F Reaction Complete G Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene, followed by morpholine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001270-90

Logical Relationship of Reaction Components:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A Aryl Bromide 1-(7-Bromo-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one G Product 1-(7-Morpholino-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one A->G B Amine Morpholine B->G C Palladium Source Pd₂(dba)₃ C->G D Ligand XPhos D->G E Base Sodium tert-butoxide E->G F Solvent Toluene F->G

Caption: Components of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly adaptable synthetic intermediate with significant potential in the development of novel bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore its utility in their synthetic campaigns. The ability to perform selective modifications at both the aromatic ring and the acetyl group allows for the creation of diverse chemical libraries for drug discovery and development.

Application Notes and Protocols for the Acylation of Brominated Benzodioxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of acyl groups into the aromatic framework of brominated benzodioxins is a critical step in the synthesis of novel compounds for various research applications, including drug development and materials science. Brominated benzodioxins, however, present a significant challenge to conventional acylation methodologies. The presence of bromine atoms and the ether linkages in the dibenzo-p-dioxin core deactivates the aromatic rings, making them less susceptible to electrophilic substitution reactions such as the Friedel-Crafts acylation.[1][2]

This document provides a detailed experimental protocol for a plausible approach to the Friedel-Crafts acylation of a model brominated benzodioxin, 2,7-dibromodibenzo-[b,e][3][4]dioxin. Additionally, it outlines an alternative palladium-catalyzed cross-coupling strategy that may offer advantages for these challenging substrates.

Challenges in the Acylation of Brominated Benzodioxins

The primary obstacle in the acylation of brominated benzodioxins is the reduced nucleophilicity of the aromatic rings. This deactivation arises from the electron-withdrawing inductive effect of the bromine substituents and the oxygen atoms in the dioxin structure. Consequently, standard Friedel-Crafts conditions are often ineffective.[1] Overcoming this requires the use of more potent catalytic systems and potentially harsher reaction conditions to drive the formation of the desired acylated products.

Proposed Experimental Protocol: Friedel-Crafts Acylation of 2,7-Dibromodibenzo-[b,e][3][4]dioxin

This protocol is a synthesized procedure based on established methods for the acylation of deactivated aromatic compounds. Researchers should consider this a starting point and may need to optimize conditions for their specific substrate and acylating agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2,7-Dibromodibenzo-[b,e][3][4]dioxin≥98%Sigma-Aldrich
Acetyl chlorideAnhydrous, 99%Acros Organics
Aluminum chloride (AlCl₃)Anhydrous, powderAlfa Aesar
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric acid (HCl)37%J.T. Baker
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution---
Anhydrous magnesium sulfate (MgSO₄)------
Diethyl etherACS grade---
HexanesACS grade---

Instrumentation:

InstrumentPurpose
Schlenk line or gloveboxFor handling anhydrous reagents
Magnetic stirrer with heating plateFor reaction setup
Round-bottom flasksReaction vessel
CondenserTo prevent solvent loss
Addition funnelFor controlled addition of reagents
Separatory funnelFor workup
Rotary evaporatorFor solvent removal
Flash chromatography systemFor purification
NMR SpectrometerFor product characterization
Mass SpectrometerFor product characterization

Experimental Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (3.0 equivalents) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.

    • Add anhydrous dichloromethane as the solvent.

    • Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acylium Ion:

    • Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension of aluminum chloride via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acetylium ion-Lewis acid complex.

  • Acylation Reaction:

    • Dissolve 2,7-dibromodibenzo-[b,e][3][4]dioxin (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the solution of the brominated benzodioxin dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for dichloromethane).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require several hours to overnight for significant conversion.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by cold 1 M hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and diethyl ether as the eluent.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Alternative Strategy: Palladium-Catalyzed Acylation

For substrates that are particularly unreactive towards Friedel-Crafts acylation, a palladium-catalyzed cross-coupling reaction between the aryl bromide and an aldehyde offers a viable alternative.[3][5] This approach avoids the use of strong Lewis acids and can often be performed under milder conditions.

General Reaction Scheme:

Aryl-Br + R-CHO --(Pd catalyst, ligand, base)--> Aryl-C(O)-R

Key Components and Conditions (based on literature for aryl bromides): [1][3]

ComponentExampleRole
Palladium CatalystPd(OAc)₂ or Pd₂(dba)₃Pre-catalyst
LigandPhosphine ligand (e.g., Xantphos, dppf)Stabilizes the palladium center
BaseOrganic or inorganic base (e.g., K₂CO₃, Cs₂CO₃)To neutralize the generated acid
SolventAnhydrous polar aprotic solvent (e.g., DMF, Dioxane)Reaction medium
Temperature80-120 °CTo drive the reaction

Visualizing the Experimental Workflow

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation start Start setup Reaction Setup (Inert Atmosphere, 0 °C) start->setup reagents Add AlCl₃ and CH₂Cl₂ setup->reagents acylium Form Acylium Ion (Add Acetyl Chloride) reagents->acylium substrate_add Add Brominated Benzodioxin Solution acylium->substrate_add reaction Reaction (Warm to RT, then Reflux) substrate_add->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Workflow for the Friedel-Crafts acylation of brominated benzodioxins.

Palladium-Catalyzed Cross-Coupling Logical Pathway

Palladium_Catalyzed_Acylation reactants Brominated Benzodioxin + Aldehyde product Acylated Brominated Benzodioxin reactants->product Reaction catalyst_system Pd Catalyst + Ligand + Base catalyst_system->product Enables conditions Anhydrous Solvent (e.g., Dioxane) Heat (80-120 °C) conditions->product Under

Caption: Key components for a palladium-catalyzed acylation approach.

Concluding Remarks

The acylation of brominated benzodioxins is a challenging but achievable synthetic transformation. The provided Friedel-Crafts protocol offers a robust starting point for experimentation, though optimization will likely be necessary. For particularly deactivated substrates, the exploration of modern cross-coupling methodologies, such as the palladium-catalyzed approach, is highly recommended. As with all work involving halogenated dioxin-like compounds, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

References

Application Note: NMR Characterization of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) data for the characterization of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, a compound of interest in medicinal chemistry and materials science.

Introduction

This compound is a halogenated derivative of a benzodioxane acetophenone. The benzodioxane moiety is a common scaffold in pharmacologically active compounds. The introduction of a bromine atom and an acetyl group onto the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. Accurate structural elucidation is paramount for its application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such small organic molecules. This note presents predicted ¹H and ¹³C NMR data to aid researchers in confirming the synthesis and purity of the title compound and provides a standardized protocol for data acquisition.

Predicted NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
H-5~ 7.6s1H-The bromine at C-7 and the acetyl group at C-6 remove ortho and meta couplings, resulting in a singlet. Expected to be downfield due to deshielding from the adjacent carbonyl group.
H-8~ 7.1s1H-The bromine at C-7 and the oxygen at C-1 remove ortho and meta couplings, resulting in a singlet.
H-2 / H-3~ 4.3s4H-The four protons of the ethylenedioxy group are chemically equivalent and typically appear as a sharp singlet.
H-1'~ 2.5s3H-The methyl protons of the acetyl group are expected to be a sharp singlet.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)Notes
C-1'~ 196Carbonyl carbon, typically in this region.
C-4a~ 145Quaternary carbon attached to oxygen.
C-8a~ 143Quaternary carbon attached to oxygen.
C-6~ 132Quaternary carbon attached to the acetyl group.
C-5~ 125Aromatic CH, deshielded by the adjacent carbonyl group.
C-8~ 118Aromatic CH.
C-7~ 115Quaternary carbon attached to bromine. The "heavy atom effect" of bromine typically shifts the attached carbon upfield compared to predictions based solely on electronegativity.
C-2 / C-3~ 64Aliphatic carbons of the ethylenedioxy group.
C-2'~ 26Methyl carbon of the acetyl group.

Experimental Protocols

This section provides a detailed methodology for the NMR characterization of the title compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and vortex or gently invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer. Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16 (adjust as needed for signal-to-noise).

  • Receiver Gain: Autogain.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (-20 to 220 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 (or more, as ¹³C is less sensitive).

  • Receiver Gain: Autogain.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra. For ¹H, determine the multiplicity and coupling constants (J) for non-singlet peaks.

Visualization

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for NMR signal assignment.

Figure 1. Structure and atom numbering of the target compound.

Experimental Workflow

The logical flow from sample preparation to final data analysis is outlined below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shimming Lock & Shim transfer->shimming h1_acq Acquire 1H Spectrum shimming->h1_acq c13_acq Acquire 13C Spectrum shimming->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS (0 ppm) phase_base->reference integrate Integrate (1H) reference->integrate peak_pick Peak Pick & Assign integrate->peak_pick final_report final_report peak_pick->final_report Final Characterization

Figure 2. Workflow for NMR characterization.

References

Application Note: Mass Spectrometry Analysis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a halogenated aromatic ketone with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolism studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the analysis of this compound due to its high selectivity and sensitivity. This application note describes a theoretical framework and a general protocol for the qualitative and quantitative analysis of this compound using LC-MS/MS.

Analytical Challenges and Solutions

The analysis of this compound presents several challenges, including the need for efficient ionization and the characterization of its fragmentation pattern for confident identification and quantification. The presence of a bromine atom results in a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which is a key diagnostic feature in its mass spectrum.[1][2] Electrospray ionization (ESI) is a suitable technique for this moderately polar molecule, and tandem mass spectrometry (MS/MS) provides the selectivity required for quantification in complex matrices.

Predicted Mass Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]+ of this compound is predicted to follow pathways characteristic of aromatic ketones. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones.[3][4][5] The primary fragmentation events are expected to be the loss of the methyl group (CH3) and the cleavage of the bond between the carbonyl carbon and the aromatic ring.

The molecular formula of the target compound is C10H9BrO3, with a monoisotopic mass of approximately 255.97 g/mol for the 79Br isotope and 257.97 g/mol for the 81Br isotope.

A predicted fragmentation pathway is as follows:

  • Parent Ion: The protonated molecule [M+H]+ will show a characteristic isotopic pattern at m/z 257 and 259.

  • Fragment 1 (Loss of CH3): Alpha cleavage leading to the loss of a methyl radical (•CH3) from the acetyl group, resulting in a stable acylium ion. This would produce fragment ions at m/z 242 and 244.

  • Fragment 2 (Acylium Ion): Cleavage of the bond between the carbonyl group and the aromatic ring could lead to the formation of a brominated dihydro-benzodioxin carbaldehyde cation, or a related stable fragment.

  • Other Fragments: Further fragmentation of the dihydro-benzodioxin ring structure is also possible under higher collision energies.

Experimental Protocols

1. Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Method

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5-95% B over several minutes can be optimized for good peak shape and separation from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Source Parameters: These should be optimized for the specific instrument but can be initially set as follows:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 350°C

      • Desolvation Gas Flow: 800 L/hr

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.

3. Data Analysis

  • Qualitative Analysis: Identify the compound by its retention time and the presence of the specific precursor-to-product ion transitions. The isotopic pattern of bromine should be evident in the full scan mass spectrum.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Predicted Mass Transitions for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound257.0 / 259.0242.0 / 244.015
This compound257.0 / 259.0Other predicted fragmentTo be optimized
Internal Standard[M+H]+ of ISMajor fragment of ISTo be optimized

Table 2: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
15,2341,050,0000.0050
526,1701,045,0000.0250
1051,8001,036,0000.0500
50255,0001,020,0000.2500
100512,0001,024,0000.5000
5002,580,0001,032,0002.5000
10005,200,0001,040,0005.0000

Table 3: Sample Quantification Results

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Sample 1154,2001,028,0000.150030.0
Sample 2389,2501,038,0000.375075.0
Blank01,042,0000.0000Not Detected

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Standard Stock Solution (1 mg/mL) working Working Standards (Serial Dilution) stock->working lc Liquid Chromatography Separation (C18 Column) working->lc Inject Standards extraction Sample Extraction (e.g., Protein Precipitation) extraction->lc Inject Reconstituted Sample ms Mass Spectrometry (ESI+, MRM Mode) lc->ms qual Qualitative Analysis (Retention Time, Transitions) ms->qual quant Quantitative Analysis (Calibration Curve) ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway parent [M+H]+ m/z 257/259 fragment1 [M+H - CH3]+ m/z 242/244 parent->fragment1 - •CH3 (Alpha Cleavage) fragment2 Acylium Ion [C2H3O]+ m/z 43 parent->fragment2 Ring-Carbonyl Cleavage fragment3 Brominated Benzodioxin Cation [C8H6BrO2]+ m/z 213/215 parent->fragment3 Loss of Acetyl Group

Caption: Predicted fragmentation of the target compound.

References

Application Note: In Vitro Antioxidant Activity Assays for Novel Benzodioxan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are molecules that can safely interact with free radicals to terminate the chain reaction before vital molecules are damaged.[3][4] Consequently, there is significant interest in the discovery and development of novel antioxidant compounds.

Benzodioxan derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potential antioxidant properties.[5][6] Evaluating the antioxidant capacity of these novel compounds is a critical first step in their development as potential therapeutic agents. This document provides detailed protocols for three common and robust in vitro antioxidant assays—DPPH, ABTS, and FRAP—tailored for the screening of novel benzodioxan compounds.

Overview of In Vitro Antioxidant Assays

A comprehensive assessment of antioxidant activity cannot be achieved with a single method due to the varied mechanisms of antioxidant action. Therefore, a panel of assays is recommended.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[7][8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method is based on the scavenging of the blue-green ABTS radical cation (ABTS•+).[9] It is applicable to both hydrophilic and lipophilic antioxidants.[10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH.[3][11]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis Compound Prepare Stock Solutions (Benzodioxan Compounds & Standard) Serial Perform Serial Dilutions (Multiple Concentrations) Compound->Serial Mix Mix Compounds/Standard with Assay Reagent Compound->Mix Serial->Mix Reagent Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate at Specific Time & Temperature Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or Ferric Reducing Power Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 or Trolox Equivalent (TEAC) Value Plot->IC50

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH absorbs strongly at 517 nm, but upon reduction by an antioxidant (hydrogen-donating), the absorbance decreases. The discoloration is stoichiometric with respect to the number of electrons taken up.

G cluster_reactants Reactants cluster_products Products DPPH DPPH• (Stable Radical) DPPHH DPPH-H (Reduced Form) DPPH->DPPHH H• donation Color1 Deep Purple DPPH->Color1 AH Benzodioxan-H (Antioxidant) A Benzodioxan• (Oxidized Antioxidant) AH->A Color2 Pale Yellow / Colorless DPPHH->Color2

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Novel benzodioxan compounds

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 517 nm[2][8]

  • Multichannel pipette

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[2] Store in a dark bottle at 4°C.

  • Preparation of Test Compounds: Prepare a stock solution of each benzodioxan compound and the standard (e.g., 1 mg/mL) in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

  • Assay Protocol (96-well plate):

    • Add 100 µL of each sample dilution to the wells.

    • Prepare a control well containing 100 µL of methanol instead of the sample.[7] This represents 0% inhibition.

    • Prepare a blank for each sample concentration by adding 100 µL of the sample to a well with 100 µL of methanol (without DPPH) to correct for sample absorbance.[7]

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to each well (except the blanks).[7]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2][12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[7]

  • A_control: Absorbance of the control (DPPH solution without the test compound).

  • A_sample: Absorbance of the DPPH solution with the test compound (corrected for blank).

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.[7]

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[9] This radical has a characteristic blue-green color, which is measured at 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing a decrease in absorbance.[9]

G cluster_generation Radical Generation (12-16h) cluster_scavenging Scavenging Reaction ABTS ABTS ABTS_radical ABTS•+ (Radical Cation) ABTS->ABTS_radical Oxidation K2S2O8 K₂S₂O₈ (Potassium Persulfate) Color1 Blue-Green Color ABTS_radical->Color1 AH Benzodioxan-H (Antioxidant) ABTS_reduced ABTS (Reduced Form) Color2 Colorless ABTS_reduced->Color2 ABTS_radical2 ABTS•+ ABTS_radical2->ABTS_reduced e⁻ transfer

Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Novel benzodioxan compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 734 nm[9][13]

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9][13]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[9][14]

  • Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Protocol (96-well plate):

    • Add 20 µL of each sample dilution to the wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[9]

    • Include control wells containing the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[2][9]

  • Measurement: Measure the absorbance at 734 nm.[2]

Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[12]

  • A_control: Absorbance of the control.

  • A_sample: Absorbance of the sample.

The IC₅₀ value is determined by plotting the % inhibition against the compound concentration. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex at 593 nm.[1][11]

G cluster_reactants Reactants (Low pH) cluster_products Products Fe3 [Fe(III)(TPTZ)₂]³⁺ (Ferric Complex) Fe2 [Fe(II)(TPTZ)₂]²⁺ (Ferrous Complex) Fe3->Fe2 Reduction (e⁻ gain) Color1 Yellow/Colorless Fe3->Color1 AH Benzodioxan-H (Antioxidant) A Benzodioxan• (Oxidized Antioxidant) Color2 Intense Blue Fe2->Color2

Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Novel benzodioxan compounds

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 593 nm[11]

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Preparation of Test Compounds and Standard: Prepare stock solutions and serial dilutions as previously described. Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) for the standard curve.

  • Assay Protocol (96-well plate):

    • Add 20 µL of each sample dilution or standard to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.[2][11]

  • Measurement: Measure the absorbance at 593 nm.[2][11]

Calculation:

  • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • Use the regression equation from the standard curve to determine the FRAP value of the samples.

  • Results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample, or as Trolox equivalents.[11]

Data Presentation

Quantitative data should be presented clearly to allow for easy comparison between compounds.

Table 1: Dose-Dependent Radical Scavenging Activity (%) of Benzodioxan Compounds

Concentration (µg/mL)BZD-1 (DPPH)BZD-2 (DPPH)BZD-3 (DPPH)Ascorbic Acid (DPPH)BZD-1 (ABTS)BZD-2 (ABTS)BZD-3 (ABTS)Trolox (ABTS)
115.2 ± 1.110.5 ± 0.920.1 ± 1.545.3 ± 2.118.5 ± 1.312.8 ± 1.024.3 ± 1.848.1 ± 2.5
535.8 ± 2.428.1 ± 1.945.3 ± 2.875.9 ± 3.440.1 ± 2.533.5 ± 2.150.2 ± 3.079.2 ± 3.8
1051.3 ± 3.142.6 ± 2.568.7 ± 3.592.1 ± 4.058.6 ± 3.349.8 ± 2.875.4 ± 3.994.5 ± 4.2
2578.9 ± 4.265.4 ± 3.885.2 ± 4.194.5 ± 4.282.3 ± 4.570.1 ± 4.089.8 ± 4.396.8 ± 4.4
5090.1 ± 4.581.2 ± 4.192.4 ± 4.495.2 ± 4.393.5 ± 4.885.6 ± 4.394.1 ± 4.597.1 ± 4.5
10092.5 ± 4.888.9 ± 4.494.1 ± 4.695.8 ± 4.494.8 ± 4.991.3 ± 4.695.3 ± 4.797.5 ± 4.6

Values are presented as mean ± standard deviation (n=3).

Table 2: Summary of Antioxidant Activity (IC₅₀ and FRAP Values)

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (µmol Fe²⁺/g)
BZD-1 9.858.121150 ± 55
BZD-2 14.5012.33890 ± 42
BZD-3 6.214.951680 ± 75
Ascorbic Acid 1.80--
Trolox -1.95-

A lower IC₅₀ value indicates a higher antioxidant potency.[7] A higher FRAP value indicates greater antioxidant capacity.[11]

Application Notes and Interpretation

  • Comparative Analysis: The use of multiple assays provides a more reliable assessment of antioxidant potential. As shown in the hypothetical data, compound BZD-3 consistently showed the highest activity across all three assays (lowest IC₅₀, highest FRAP value).

  • Mechanism of Action: The DPPH and ABTS assays measure the capacity for radical scavenging via hydrogen or electron donation. The FRAP assay, conversely, measures electron-donating capability.[3][4] A compound that is active in all three assays likely possesses robust electron-donating capabilities.

  • Limitations: In vitro chemical assays do not fully replicate the complex biological environment. They do not account for factors like bioavailability, metabolism, or interaction with cellular antioxidant enzyme systems. Therefore, promising results from these assays should be followed by cell-based assays and, eventually, in vivo studies.[2]

  • Standard Selection: Ascorbic acid is a common standard for the DPPH assay, while Trolox, a water-soluble vitamin E analog, is frequently used for the ABTS and FRAP assays.[7][10] Consistent use of standards allows for comparison across different experiments and labs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is an aromatic ketone containing a brominated benzodioxin moiety. Its chemical structure (Molecular Formula: C₁₀H₉BrO₃, Molecular Weight: 257.08 g/mol ) lends itself to purification by reverse-phase high-performance liquid chromatography (RP-HPLC), a widely used technique for the separation of organic molecules.[1] RP-HPLC separates compounds based on their hydrophobicity, making it an ideal choice for this particular molecule. The 2,3-dihydro-1,4-benzodioxin ring system is generally stable under typical HPLC conditions.[2] This application note provides a detailed protocol for the purification of this compound using RP-HPLC.

Principle of Separation

In reverse-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The target compound, being a relatively nonpolar aromatic molecule, will interact with the nonpolar stationary phase. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (gradient elution), the compound's affinity for the stationary phase is reduced, allowing it to elute from the column. More polar impurities will elute earlier, while more nonpolar impurities will be retained longer, thus achieving separation.

Experimental Protocol

This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.

1. Materials and Reagents

  • Crude Sample: this compound

  • Solvents:

    • Acetonitrile (ACN), HPLC grade or higher[3]

    • Methanol (MeOH), HPLC grade or higher[3]

    • Water, HPLC grade or Type I ultrapure

  • Stationary Phase: A C18 reverse-phase HPLC column is recommended as it is the most popular type for such separations.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. HPLC Instrumentation and Conditions

A typical HPLC setup for this purification is detailed below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 50% B, 5-25 min: 50-95% B, 25-30 min: 95% B, 30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve crude sample in a minimal amount of a 50:50 mixture of Acetonitrile and Water.

3. Protocol Steps

  • System Preparation:

    • Purge the HPLC system with the initial mobile phase composition (50% Acetonitrile in Water) to remove any air bubbles and ensure a stable baseline.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude this compound.

    • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Analysis and Purification:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Run the gradient program as specified in the table above.

    • Monitor the separation at 254 nm. Aromatic compounds generally show strong absorbance at this wavelength.[4]

    • Collect the fraction corresponding to the main peak, which is expected to be the target compound.

  • Post-Purification Analysis:

    • Analyze the collected fraction by injecting a small aliquot back onto the HPLC system using the same method to confirm its purity.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

    • Further characterization of the purified product can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes hypothetical data from the purification of this compound based on the described protocol.

Sample IDRetention Time (min)Peak AreaPurity (%)
Crude Sample15.885000085.0
Impurity 17.210000010.0
Impurity 218.1500005.0
Purified Sample15.8995000>99.5

Visualizations

Experimental Workflow

G Figure 1: HPLC Purification Workflow A System Preparation (Purge and Equilibrate) B Sample Preparation (Dissolve and Filter) A->B Ready System C HPLC Injection and Separation (Gradient Elution) B->C Inject Sample D Fraction Collection (Target Compound) C->D Elution E Purity Analysis of Fraction D->E Analyze Purity E->C If Impure, Re-inject/Optimize F Solvent Evaporation E->F If Pure G Purified Compound F->G Obtain Product

Caption: Figure 1: HPLC Purification Workflow.

Logical Relationship of HPLC Parameters

G Figure 2: Interplay of HPLC Parameters cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Outcome A Organic Solvent (ACN/MeOH) E Retention Time A->E F Selectivity A->F B Aqueous Phase (Water/Buffer) B->E C pH C->E affects ionizable compounds C->F D Column Chemistry (e.g., C18) D->E D->F G Resolution E->G F->G

Caption: Figure 2: Interplay of HPLC Parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of 6-Bromo-2,3-dihydro-1,4-benzodioxin.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water in reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. The AlCl₃ should be a fine, free-flowing powder; if it is clumpy, it has likely been compromised by moisture.
Deactivated Aromatic Ring: While the dioxin ring is activating, certain impurities in the starting material could inhibit the reaction.Confirm the purity of the 6-Bromo-2,3-dihydro-1,4-benzodioxin starting material using techniques like NMR or GC-MS.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst. Consider increasing the molar equivalents of AlCl₃ relative to the acylating agent.
Suboptimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing decomposition.Start with reaction conditions reported for similar substrates (e.g., 0 °C to room temperature). If the reaction is sluggish, gentle heating may be required. Monitor the reaction progress by TLC to avoid prolonged heating that could lead to side products.
Formation of Multiple Products (Isomers) Lack of Regioselectivity: The acyl group may add to different positions on the aromatic ring, leading to a mixture of isomers. The ether linkage of the dioxin ring and the bromine atom are ortho-, para-directing groups. Acylation is expected to occur at the position ortho to the dioxin ether group and meta to the bromine atom for steric and electronic reasons.The choice of solvent and catalyst can influence regioselectivity. Less polar solvents like dichloromethane or carbon disulfide are commonly used. Ensure the reaction is run at a controlled, low temperature to favor the formation of the thermodynamically more stable product.
Formation of Dark-Colored Reaction Mixture/Byproducts Side Reactions: Overheating or prolonged reaction times can lead to polymerization or decomposition of the starting materials and/or product.Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the work-up promptly. Avoid excessive heating.
Impure Reagents: Impurities in the starting materials or acylating agent can lead to undesired side reactions.Use high-purity, freshly distilled or opened reagents.
Difficult Product Purification Emulsion during Work-up: Quenching the reaction mixture with water can sometimes lead to the formation of stable emulsions, making layer separation difficult.Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. If an emulsion persists, the addition of a saturated brine solution can help to break it.
Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging.Optimize the solvent system for column chromatography by first performing TLC with various solvent mixtures. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the Friedel-Crafts acylation of 6-Bromo-2,3-dihydro-1,4-benzodioxin with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this type of synthesis?

A2: Friedel-Crafts acylation offers two main advantages. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which can be a problem in alkylations. Secondly, the resulting ketone product is deactivated towards further electrophilic aromatic substitution, preventing poly-acylation.[1]

Q3: What are the key safety precautions to take during this synthesis?

A3: The reagents used in Friedel-Crafts acylation are hazardous. Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. Acetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be performed under an inert atmosphere to prevent the ingress of moisture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light.

Q5: What are the expected spectroscopic data for the final product?

  • ¹H NMR: Signals corresponding to the aromatic protons, the protons of the ethylenedioxy group, and a singlet for the methyl protons of the acetyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the ethylenedioxy bridge, and the methyl carbon.

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the range of 1670-1690 cm⁻¹.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 6-Bromo-2,3-dihydro-1,4-benzodioxin

This protocol is a general procedure based on standard Friedel-Crafts acylation reactions and should be optimized for specific laboratory conditions.

Materials:

  • 6-Bromo-2,3-dihydro-1,4-benzodioxin

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: Dissolve 6-Bromo-2,3-dihydro-1,4-benzodioxin (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be necessary if the reaction is slow at room temperature.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir vigorously until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6-Bromo-2,3-dihydro-1,4-benzodioxin 6-Bromo-2,3-dihydro-1,4-benzodioxin Friedel-Crafts Acylation Friedel-Crafts Acylation 6-Bromo-2,3-dihydro-1,4-benzodioxin->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation AlCl₃, DCM This compound This compound Friedel-Crafts Acylation->this compound

Caption: Synthesis of the target molecule via Friedel-Crafts acylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Check Catalyst Activity Check Catalyst Activity Low Yield?->Check Catalyst Activity Yes Impure Product? Impure Product? Low Yield?->Impure Product? No Verify Reagent Purity Verify Reagent Purity Check Catalyst Activity->Verify Reagent Purity Optimize Stoichiometry Optimize Stoichiometry Verify Reagent Purity->Optimize Stoichiometry Adjust Temperature Adjust Temperature Optimize Stoichiometry->Adjust Temperature Adjust Temperature->Impure Product? Reaction Fails? Reaction Fails? Adjust Temperature->Reaction Fails? Optimize Chromatography Optimize Chromatography Impure Product?->Optimize Chromatography Yes Successful Synthesis Successful Synthesis Impure Product?->Successful Synthesis No Attempt Recrystallization Attempt Recrystallization Optimize Chromatography->Attempt Recrystallization Characterize Byproducts Characterize Byproducts Attempt Recrystallization->Characterize Byproducts Characterize Byproducts->Successful Synthesis Reaction Fails?->Low Yield? No Re-evaluate Synthetic Route Re-evaluate Synthetic Route Reaction Fails?->Re-evaluate Synthetic Route Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Brominated Benzodioxins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of brominated benzodioxins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary synthetic routes for preparing brominated benzodioxins in a laboratory setting?

A1: The two most common methods for the laboratory synthesis of polybrominated dibenzo-p-dioxins (PBDDs) are:

  • Electrophilic Bromination: This method involves the direct bromination of the parent dibenzo-p-dioxin molecule using a brominating agent, often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). The reaction conditions can be tuned to control the degree of bromination.

  • Ullmann Condensation: This approach involves the copper-catalyzed reaction of a brominated catechol with a polybrominated nitrobenzene. This method is particularly useful for synthesizing specific congeners with a defined substitution pattern.

Q2: I am observing significant over-bromination in my electrophilic bromination reaction. How can I control the formation of higher brominated congeners?

A2: Over-bromination is a common side reaction in the electrophilic bromination of dibenzo-p-dioxins, leading to a mixture of congeners with varying degrees of bromine substitution. To minimize the formation of undesired, highly brominated products, consider the following adjustments to your protocol:

  • Reaction Time: Extended reaction times directly correlate with a higher degree of bromination.[1] Carefully monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) and quench the reaction once the desired product is maximized.

  • Temperature: Elevated temperatures accelerate the bromination reaction, often favoring the formation of more highly substituted products.[1] Running the reaction at a lower temperature can increase the selectivity for less brominated congeners, although this may require longer reaction times.

  • Catalyst Concentration: The amount of Lewis acid catalyst (e.g., FeCl₃) can influence the reaction rate and selectivity.[1] Reducing the catalyst loading may help to slow down the reaction and afford better control over the bromination level.

  • Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent relative to the dibenzo-p-dioxin substrate. Using a smaller excess of the brominating agent will favor the formation of lower brominated products.

Troubleshooting Workflow for Over-bromination

Over_Bromination_Troubleshooting start High Percentage of Over-brominated Products time Reduce Reaction Time start->time temp Lower Reaction Temperature start->temp catalyst Decrease Catalyst Concentration start->catalyst stoich Adjust Stoichiometry of Brominating Agent start->stoich end Optimized Yield of Desired Product time->end temp->end catalyst->end stoich->end

Caption: Troubleshooting flowchart for minimizing over-bromination.

Q3: My reaction is producing a complex mixture of isomers. How can I improve the regioselectivity of the bromination?

A3: The formation of multiple isomers is a common challenge, particularly in electrophilic substitution reactions on the dibenzodioxin core. The substitution pattern is governed by the directing effects of the oxygen atoms and any existing substituents. While achieving perfect regioselectivity can be difficult, the following strategies can help:

  • Choice of Starting Material: If a specific isomer is desired, it is often more effective to start with a precursor that already has substituents to direct the bromination to the desired positions.

  • Use of Protecting Groups: In some cases, it may be possible to temporarily block certain positions on the aromatic rings with protecting groups to prevent bromination at those sites.

  • Alternative Synthetic Routes: For highly specific isomers, the Ullmann condensation may offer better regiocontrol compared to direct bromination of the unsubstituted dibenzo-p-dioxin.

Q4: What are the recommended methods for purifying brominated benzodioxins and separating isomers?

A4: The purification of PBDDs and the separation of their isomers often require chromatographic techniques due to their similar physical properties.

  • Column Chromatography: Silica gel or alumina column chromatography is a common first step for purifying the crude reaction mixture and separating compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized stationary phases, can be effective for separating complex isomer mixtures. For chlorinated dioxins, which are structurally similar to PBDDs, columns that utilize hydrophobic, charge transfer, and dipole-dipole interactions have been shown to be effective in separating isomers.

  • Gas Chromatography (GC): High-resolution gas chromatography is a powerful analytical tool for separating and identifying different PBDD congeners, especially when coupled with mass spectrometry (GC-MS). While primarily an analytical technique, preparative GC can be used for the isolation of small quantities of pure isomers.

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data directly comparing the yields of specific brominated benzodioxin congeners versus side products under systematically varied reaction conditions. The literature qualitatively describes the factors influencing side product formation. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific target molecule.

Experimental Protocols

The following are generalized protocols for the two main synthetic routes to brominated benzodioxins. Caution: Brominated benzodioxins are highly toxic compounds and should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

1. Electrophilic Bromination of Dibenzo-p-dioxin

This protocol is a general representation and should be optimized for the desired level of bromination.

  • Materials:

    • Dibenzo-p-dioxin

    • Bromine (or other brominating agent, e.g., N-bromosuccinimide)

    • Iron(III) chloride (anhydrous)

    • Anhydrous solvent (e.g., carbon tetrachloride, nitrobenzene)

    • Quenching solution (e.g., aqueous sodium bisulfite)

    • Organic solvent for extraction (e.g., dichloromethane)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzo-p-dioxin in the chosen anhydrous solvent.

    • Add the anhydrous iron(III) chloride catalyst to the solution.

    • Slowly add the brominating agent to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by GC-MS.

    • Once the desired product distribution is achieved, quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite to consume any excess bromine.

    • Transfer the mixture to a separatory funnel and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

Main Reaction and Over-bromination Side Reaction

Bromination_Pathways cluster_main Main Reaction Pathway cluster_side Over-bromination Side Reactions A Dibenzo-p-dioxin B Mono-brominated benzodioxin A->B + Br₂/FeCl₃ C Di-brominated benzodioxin B->C + Br₂/FeCl₃ D Tri-brominated benzodioxin C->D + Br₂/FeCl₃ E Tetra-brominated benzodioxin D->E + Br₂/FeCl₃ F Penta-brominated benzodioxin E->F + Br₂/FeCl₃ (excess/time) G Hexa-brominated benzodioxin F->G + Br₂/FeCl₃ (excess/time) H Higher brominated congeners G->H + Br₂/FeCl₃ (excess/time)

Caption: Electrophilic bromination pathways of dibenzo-p-dioxin.

2. Ullmann Condensation for Synthesis of Specific PBDD Congeners

This method provides better control for synthesizing asymmetrically substituted PBDDs.

  • Materials:

    • A brominated catechol

    • A polybrominated nitrobenzene

    • Copper powder or a copper salt (e.g., CuI)

    • A base (e.g., anhydrous potassium carbonate)

    • A high-boiling polar solvent (e.g., N-methylpyrrolidone, dimethylformamide)

  • Procedure:

    • Combine the brominated catechol, polybrominated nitrobenzene, copper catalyst, and base in a suitable reaction vessel.

    • Add the high-boiling solvent.

    • Heat the reaction mixture to a high temperature (often >150 °C) under an inert atmosphere.

    • Monitor the reaction for the formation of the desired product.

    • After the reaction is complete, cool the mixture and filter to remove the copper catalyst and any inorganic salts.

    • Dilute the filtrate with water and extract the product with an appropriate organic solvent.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the product by chromatography or recrystallization.

Ullmann Condensation Reaction Pathway

Ullmann_Condensation Reactant1 Brominated Catechol Catalyst Cu Catalyst Base, Heat Reactant1->Catalyst Reactant2 Polybrominated Nitrobenzene Reactant2->Catalyst Product Brominated Benzodioxin Catalyst->Product

Caption: General scheme for the Ullmann condensation synthesis of PBDDs.

References

Technical Support Center: Purification of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of the target compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Presence of Multiple Spots on TLC Analysis After Synthesis

  • Question: My reaction crude shows multiple spots on the TLC plate. What are the likely impurities and how can I separate them?

  • Answer: The presence of multiple spots suggests that the reaction has produced byproducts alongside the desired product. Common impurities, particularly if a Friedel-Crafts acylation was performed, can include:

    • Regioisomers: Acylation of 1,4-benzodioxane can sometimes lead to the formation of the 6-acetyl isomer in addition to the desired 7-acetyl isomer. These isomers often have very similar polarities, making them challenging to separate.

    • Poly-acylated products: Under certain reaction conditions, a second acetyl group can be added to the aromatic ring.

    • Unreacted starting materials: Incomplete reactions will leave residual starting materials in the crude mixture.

    Troubleshooting Steps:

    • Optimize TLC Separation: Experiment with different solvent systems to achieve the best possible separation of the spots on the TLC plate. A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.

    • Column Chromatography: Flash column chromatography is the most effective method for separating these types of impurities.[1] A fine mesh silica gel (230-400 mesh) will provide higher resolution.

    • Gradient Elution: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This will help to first elute the less polar impurities, followed by the desired product, and finally the more polar byproducts.

Issue 2: The Purified Product is Colored (Yellowish or Brownish)

  • Question: After purification, my this compound is not a white or off-white solid as expected. What is the cause of the color and how can I remove it?

  • Answer: Discoloration in the final product can be due to several factors:

    • Trace Impurities: Highly colored minor byproducts from the reaction can impart color to the bulk material.

    • Degradation: The compound may be sensitive to air, light, or residual acid from the synthesis, leading to the formation of colored degradation products.

    • Residual Solvents: Trapped colored solvents or byproducts from the reaction mixture can also lead to discoloration.

    Troubleshooting Steps:

    • Recrystallization with Decolorizing Carbon: Dissolve the colored product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.

    • Solvent Selection for Recrystallization: Choose a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or a mixture of hexane and ethyl acetate are often good choices for aromatic ketones.

    • Inert Atmosphere: If the compound is suspected to be air-sensitive, perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Inducing Crystallization During Recrystallization

  • Question: I have dissolved my compound in a hot solvent for recrystallization, but no crystals are forming upon cooling. What should I do?

  • Answer: The lack of crystal formation can be due to several reasons:

    • Solution is not saturated: The amount of solvent used may be too high, preventing the solution from becoming supersaturated upon cooling.

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Presence of impurities: Some impurities can inhibit crystal nucleation.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If a small amount of the pure, crystalline product is available, add a single seed crystal to the cooled solution to initiate crystallization.

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Solvent-Antisolvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for purifying this compound?

    • A1: A combination of column chromatography followed by recrystallization is generally the most effective approach. Column chromatography is excellent for removing major impurities like regioisomers and unreacted starting materials. Recrystallization is then used to remove any remaining minor impurities and to obtain a highly pure crystalline product.

  • Q2: What are the best solvents for column chromatography of this compound?

    • A2: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present, but a gradient elution from a low to a higher concentration of ethyl acetate is recommended. For a structurally similar compound, 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][2]dioxin-6-yl)ethanone, a solvent system of ethyl acetate/petroleum ether (1/12) was used for silica gel column chromatography.[1] Another related compound, methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate, was purified using silica gel chromatography with an 80/20 petroleum ether/ethyl acetate eluent.

  • Q3: What are suitable solvents for the recrystallization of this compound?

    • A3: Alcohols such as ethanol or methanol are often good choices for recrystallizing aromatic ketones. Alternatively, a solvent/anti-solvent system like ethyl acetate/hexane can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Q4: How can I confirm the purity of my final product?

    • A4: The purity of the final product should be assessed using multiple analytical techniques:

      • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

      • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity.

      • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry should be used to confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Recommended Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
Column Chromatography Hexane/Ethyl AcetateGood for separating compounds of moderate polarity. The ratio can be adjusted to optimize separation.
Petroleum Ether/Ethyl AcetateSimilar to hexane/ethyl acetate, provides good separation for aromatic compounds.[1]
Recrystallization Ethanol or MethanolAromatic ketones often have good solubility in hot alcohols and poor solubility in cold alcohols.
Ethyl Acetate/HexaneA good solvent/anti-solvent system for inducing crystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the packed bed.

    • Equilibrate the column by running the initial eluent through it until the pack is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

    • Collect fractions in test tubes or vials.

  • Analysis of Fractions:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the purified product from column chromatography.

    • Add a few drops of a potential recrystallization solvent (e.g., ethanol) and observe the solubility at room temperature.

    • Gently heat the test tube. The ideal solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Recrystallization Procedure:

    • Place the bulk of the material to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities or charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (with impurities) Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Initial Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Check Purity & Identity Check (TLC, MP, NMR, MS) Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_solutions1 Solutions for Impurity cluster_solutions2 Solutions for Color cluster_solutions3 Solutions for Crystallization Start Purification Issue Impure_Product Product Impure after Column Chromatography Start->Impure_Product Colored_Product Product is Colored Start->Colored_Product No_Crystals No Crystals Form during Recrystallization Start->No_Crystals Optimize_Gradient Optimize Eluent Gradient Impure_Product->Optimize_Gradient Change_Stationary_Phase Consider Different Stationary Phase (e.g., Alumina) Impure_Product->Change_Stationary_Phase Charcoal_Treatment Recrystallize with Activated Charcoal Colored_Product->Charcoal_Treatment Inert_Atmosphere Purify under Inert Atmosphere Colored_Product->Inert_Atmosphere Induce_Nucleation Induce Nucleation (Scratch/Seed) No_Crystals->Induce_Nucleation Change_Solvent Change Recrystallization Solvent/System No_Crystals->Change_Solvent Concentrate_Solution Concentrate the Solution No_Crystals->Concentrate_Solution

Caption: A decision tree for troubleshooting common purification issues.

References

Optimization of reaction conditions for benzodioxan acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of Benzodioxan Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the acylation of benzodioxan and related scaffolds.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments, presented in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation of benzodioxan has a very low yield or is not working at all. What are the common causes?

A: Low or no yield in benzodioxan acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity : Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1][2]

  • Insufficient Catalyst : The resulting aryl ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to proceed to completion.

  • Inadequate Acylating Agent Reactivity : The chosen acylating agent (e.g., acyl chloride, anhydride) may not be reactive enough under your current conditions.[2] Acyl chlorides are generally more reactive than anhydrides.[2]

  • Suboptimal Temperature : The reaction may be too slow at low temperatures. While many acylations are started at 0°C to control the initial exothermic reaction, some systems require heating to proceed at a reasonable rate.[2][3] Conversely, excessively high temperatures can lead to decomposition and byproduct formation.[4]

Issue 2: Formation of Multiple Products and Low Selectivity

Q: I am observing the formation of multiple byproducts, leading to low selectivity and difficult purification. Why is this happening and how can I control it?

A: The formation of multiple products is a common challenge, especially in batch processes. Key factors include:

  • Reaction Temperature : High temperatures can promote the formation of side products. For instance, in the acylation of 1,3-benzodioxole, the formation of a bis(benzo[d][1][4]dioxol-5-yl)methane byproduct was observed at 120°C.[4]

  • Catalyst Choice : The choice of catalyst can influence selectivity. While traditional Lewis acids can be effective, heterogeneous catalysts in continuous flow systems have been shown to increase selectivity for the desired acylated product.[4][5]

  • Reaction Mode : Batch reactions can sometimes suffer from poor selectivity.[4] Continuous flow processes can offer better control over reaction parameters like temperature and residence time, often leading to higher selectivity and yields.[5] In one study, a continuous flow process with an AquivionSO₃H® catalyst at 100°C achieved 73% conversion with 62% selectivity for the desired product.[5]

Issue 3: Reaction Fails to Initiate

Q: I have mixed my reagents, but the reaction does not seem to start, as monitored by TLC. What should I check?

A: If the reaction fails to initiate, consider the following:

  • Purity of Starting Materials : Ensure your benzodioxan derivative and acylating agent are pure. Impurities can inhibit the reaction.

  • Catalyst Quality : The Lewis acid catalyst may be old or have been improperly stored, leading to deactivation by atmospheric moisture.[1] Use a fresh, unopened bottle of anhydrous catalyst if possible.

  • Activation of Benzodioxan Ring : While the benzodioxan ring is generally activated for electrophilic aromatic substitution, the presence of strongly electron-withdrawing groups on the ring can deactivate it, preventing the Friedel-Crafts reaction from occurring.[1][6][7]

  • Solvent Choice : The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or acetonitrile are commonly used.[2][8]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from studies on the acylation of benzodioxole, a closely related compound, which provides valuable insights for optimizing benzodioxan acylation.

Table 1: Effect of Catalyst and Conditions on 1,3-Benzodioxole (MDB) Acylation with Propionic Anhydride in a Continuous Flow System.[4]

RunCatalystMDB/Anhydride RatioTemperature (°C)Residence Time (min)MDB Conversion (%)Product Yield (%)
1Zn-Aquivion + Silica1/2120157022
2Zn-Aquivion + Silica1/1120153141
3AquivionSO₃H®1/180152945
4AquivionSO₃H®1/1100154558
5AquivionSO₃H®1/1120156959
6AquivionSO₃H®1/1100307362
7AquivionSO₃H®1/1100307161

Table 2: Troubleshooting Guide for Benzodioxan Acylation.

IssuePotential CauseRecommended Solution
Low/No Yield Moisture deactivating the catalyst.Use anhydrous solvents and reagents; dry all glassware thoroughly; perform the reaction under an inert atmosphere (N₂ or Ar).[1][2]
Insufficient catalyst.Use a stoichiometric amount (or slight excess) of the Lewis acid catalyst relative to the acylating agent.[1]
Low reaction temperature.Gradually increase the temperature while monitoring the reaction. Start at 0°C and allow to warm to room temperature, then apply gentle heat if necessary.[3]
Low Selectivity Byproduct formation at high temperatures.Optimize the reaction temperature; consider a lower temperature for a longer duration.[4]
Inefficient mixing or local hotspots in batch mode.Consider switching to a continuous flow setup for better process control and improved selectivity.[5]
Reaction Stalls Product-catalyst complexation.The ketone product forms a complex with the Lewis acid. Ensure sufficient catalyst is present from the start.[1]
Deactivated aromatic ring.Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings. This is an inherent limitation.[6]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1,4-Benzodioxan

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[9] Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrate.

Materials:

  • 1,4-Benzodioxan derivative

  • Acyl chloride or anhydride (e.g., acetyl chloride)

  • Anhydrous Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen/argon inlet, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve the 1,4-benzodioxan derivative (1.0 equivalent) and the acyl chloride (1.0 - 1.2 equivalents) in anhydrous DCM.

  • Slowly add this solution to the cooled aluminum chloride suspension via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated benzodioxan.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Prepare Anhydrous Setup (Flame-dried glassware, N2 atm) mix_reagents 2. Dissolve Benzodioxan & Acylating Agent in DCM prep_catalyst 3. Suspend AlCl3 in DCM & Cool to 0°C addition 4. Slow Addition of Reagents to Catalyst prep_catalyst->addition stir 5. Stir & Monitor (TLC / LC-MS) addition->stir quench 6. Quench with Ice / HCl stir->quench extract 7. Extraction with DCM quench->extract wash 8. Wash with Acid, Base, & Brine extract->wash purify 9. Dry, Concentrate, & Purify wash->purify product Final Product purify->product

Caption: Experimental workflow for benzodioxan acylation.

troubleshooting_low_yield start Low or No Yield Observed q_moisture Are conditions strictly anhydrous? start->q_moisture s_moisture Solution: Use anhydrous reagents/solvents & inert atm. q_moisture->s_moisture No q_catalyst_amount Is catalyst stoichiometric? q_moisture->q_catalyst_amount Yes s_catalyst_amount Solution: Use >= 1 equivalent of Lewis acid. q_catalyst_amount->s_catalyst_amount No q_temp Is temperature optimized? q_catalyst_amount->q_temp Yes s_temp Solution: Start cold (0°C), then warm gently if needed. q_temp->s_temp No q_reagents Are starting materials pure & reactive? q_temp->q_reagents Yes s_reagents Solution: Check purity. Consider a more reactive acylating agent. q_reagents->s_reagents No

Caption: Troubleshooting decision tree for low product yield.

reaction_mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Release RCOCl Acyl Chloride (R-CO-Cl) Acylium Acylium Ion [R-C=O]+ + AlCl4- RCOCl->Acylium + AlCl3 AlCl3 Lewis Acid (AlCl3) Benzodioxan Benzodioxan Ring SigmaComplex Sigma Complex (Resonance Stabilized) Benzodioxan->SigmaComplex + Acylium Ion Deprotonation Aromaticity Restored ProductComplex Ketone-AlCl3 Complex Deprotonation->ProductComplex + AlCl4- -> AlCl3 + HCl FinalProduct Final Product (Aryl Ketone) ProductComplex->FinalProduct Aqueous Workup (e.g., H3O+)

Caption: Mechanism of Friedel-Crafts acylation.

References

Troubleshooting NMR peak assignments for 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

Product: 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the NMR peak assignments for this compound.

Predicted NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory. Significant deviations from these values may indicate issues with your sample or experimental setup.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-5~ 7.3s1H
H-8~ 6.9s1H
H-2', H-3'~ 4.3m4H
-COCH₃~ 2.5s3H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O~ 196
C-4a~ 144
C-8a~ 143
C-6~ 130
C-7~ 118
C-5~ 117
C-8~ 116
C-2', C-3'~ 64
-COCH₃~ 26

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: The aromatic signals in my ¹H NMR spectrum are shifted significantly from the predicted values or show unexpected splitting.

A1:

  • Solvent Effects: The chemical shifts of aromatic protons can be influenced by the choice of deuterated solvent.[1] Try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) to see if the peaks resolve better.[1]

  • Concentration Effects: Highly concentrated samples can lead to peak shifting or broadening due to intermolecular interactions.[1] Prepare a more dilute sample and re-acquire the spectrum.

  • Second-Order Effects: If the chemical shift difference between two coupling protons is small, complex (second-order) splitting patterns can emerge.[2] Acquiring the spectrum on a higher field spectrometer can often simplify these patterns.

Q2: The signals for the dioxin protons (H-2' and H-3') are not a simple multiplet as predicted.

A2:

  • Restricted Conformation: The dihydrodioxin ring can exist in different conformations. If the interconversion between these conformations is slow on the NMR timescale, you might observe broader signals or even separate signals for the axial and equatorial protons.

  • Temperature Effects: Try acquiring the spectrum at a higher temperature. This can increase the rate of conformational exchange, potentially simplifying the spectrum into a single, averaged signal.

Q3: I am not observing the quaternary carbon signal for the carbonyl group (C=O) in my ¹³C NMR spectrum, or it is very weak.

A3:

  • Long Relaxation Times: Quaternary carbons, especially carbonyl carbons, often have long spin-lattice relaxation times (T₁).[3] This can lead to weak or absent signals in standard ¹³C NMR experiments.

  • Troubleshooting:

    • Increase the relaxation delay between scans (e.g., to 5-10 seconds).

    • Increase the number of scans.

    • Use a different pulse sequence, such as the Attached Proton Test (APT) or DEPT, which can help in identifying quaternary carbons.

Q4: My baseline is distorted, and the peaks are broad.

A4:

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape.[1] Re-shim the spectrometer carefully.

  • Sample Insolubility: The presence of undissolved particles will broaden the NMR signals.[4] Ensure your sample is fully dissolved. If necessary, filter the sample into the NMR tube.[4]

  • Paramagnetic Impurities: Paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure your glassware is clean and that no paramagnetic contaminants have been introduced.

Q5: I see unexpected peaks in my spectrum.

A5:

  • Solvent Impurities: Residual protic solvents (e.g., water, acetone) are common contaminants.[1] Water typically appears as a broad singlet, while acetone gives a sharp singlet around 2.17 ppm in CDCl₃.

  • Grease: Grease from glassware joints can appear as broad signals in the aliphatic region.

  • D₂O Exchange: To confirm if a peak is from an exchangeable proton like water, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water peak should diminish or disappear.[1]

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation:

  • Sample Quantity: For ¹H NMR, weigh 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[5][6]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[7]

  • Dissolution: Ensure the sample is completely dissolved. Gentle warming or vortexing may aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube.[4]

  • Labeling: Clearly label the NMR tube with the sample information.

Data Acquisition Parameters:

  • ¹H NMR:

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds is standard.

  • ¹³C NMR (Proton Decoupled):

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A longer delay of 2-5 seconds is advisable, especially to observe quaternary carbons.

Visualizations

G cluster_0 Troubleshooting NMR Peak Assignments cluster_1 ¹H NMR Issues cluster_2 ¹³C NMR Issues cluster_3 General Spectrum Quality cluster_4 Potential Solutions start Observed Spectrum Deviates from Prediction h_shift Incorrect Chemical Shifts / Unexpected Splitting start->h_shift h_dioxin Complex Dioxin Signals start->h_dioxin h_broad Broad Aromatic Peaks start->h_broad c_missing Missing Quaternary Carbon (C=O) start->c_missing g_baseline Distorted Baseline / Broad Peaks start->g_baseline g_impurity Unexpected Peaks start->g_impurity sol_solvent Change Solvent h_shift->sol_solvent Solvent Effects sol_conc Adjust Concentration h_shift->sol_conc Concentration Effects sol_field Use Higher Field NMR h_shift->sol_field Second-Order Effects sol_temp Vary Temperature h_dioxin->sol_temp Conformational Exchange h_broad->sol_conc sol_relax Increase Relaxation Delay c_missing->sol_relax sol_scans Increase Number of Scans c_missing->sol_scans sol_shim Re-shim Spectrometer g_baseline->sol_shim Field Inhomogeneity sol_filter Filter Sample g_baseline->sol_filter Insoluble Particles sol_d2o D₂O Exchange g_impurity->sol_d2o Confirm Water Peak

Caption: Troubleshooting workflow for NMR peak assignment issues.

References

Stability issues of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the structure of the molecule, the primary stability concerns are potential degradation under strongly acidic or basic conditions, and possible photosensitivity. The 2,3-dihydro-1,4-benzodioxin ring, while generally stable, can be susceptible to cleavage under acidic conditions.[1] The bromo- and acetyl- substituents on the aromatic ring may also influence its reactivity and stability.

Q2: I am observing a loss of my compound in an acidic aqueous solution. What could be the cause?

A2: Acid-catalyzed hydrolysis is a likely cause of degradation. The ether linkages in the dihydro-benzodioxin ring can undergo cleavage in the presence of strong acids, leading to the opening of the dioxin ring.[1] It is recommended to maintain the pH of your solution in the neutral range (pH 6-8) if possible.

Q3: Is this compound sensitive to light?

Q4: What are the best practices for storing solutions of this compound?

A4: To ensure the stability of your solutions, we recommend the following storage practices:

  • Solvent: Use a high-purity, anhydrous aprotic solvent if the experimental conditions allow.

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage and -20 °C or -80 °C for long-term storage.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

  • Light Protection: Always store solutions in amber-colored vials or in the dark to prevent photodegradation.

Q5: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A5: You can confirm degradation by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation. To identify the degradation products, techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy can be employed.

Troubleshooting Guides

Issue 1: Rapid loss of compound in a buffered solution.

Potential Cause Troubleshooting Steps
pH Instability Verify the pH of your buffer. The compound may be unstable at the chosen pH. Perform a pH stability screen by preparing small-scale solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitoring the compound's concentration over time.
Buffer Excipient Reactivity Certain buffer components can react with the compound. If possible, try a different buffer system. For example, if you are using a phosphate buffer, consider a citrate or TRIS buffer, and vice-versa.
Microbial Contamination If the buffer is not sterile, microbial growth could lead to degradation. Ensure your buffers are sterile-filtered.

Issue 2: Appearance of multiple unknown peaks in the chromatogram.

Potential Cause Troubleshooting Steps
Oxidative Degradation If the solution has been exposed to air, oxidation may be occurring. Try preparing the solution with degassed solvents and storing it under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation If the solution was exposed to light, the new peaks could be photodegradants. Repeat the experiment with light protection (e.g., amber vials, covering the container with aluminum foil) and compare the results.
Solvent Reactivity The solvent itself might be reacting with the compound, especially if it is not of high purity or contains reactive impurities (e.g., peroxides in aged ethers). Use fresh, high-purity solvents.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C.

(Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.)

pH% Remaining after 24 hours% Remaining after 72 hours
3.075%50%
5.090%78%
7.0>99%98%
9.095%85%

Table 2: Illustrative Photostability of this compound in Methanol Solution.

(Disclaimer: The following data is hypothetical and for illustrative purposes only.)

Condition% Remaining after 8 hours
Exposed to Ambient Light92%
Exposed to UV Light (254 nm)65%
Protected from Light>99%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Acid/Base Hydrolysis)

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Condition: Add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of approximately 100 µg/mL.

  • Basic Condition: Add a specific volume of the stock solution to a solution of 0.1 M sodium hydroxide (NaOH) to achieve a final drug concentration of approximately 100 µg/mL.

  • Neutral Condition: Add a specific volume of the stock solution to purified water to serve as a control.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Sampling and Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution. Neutralize the acidic and basic samples before analysis by HPLC to prevent damage to the column. Analyze the samples to determine the percentage of the remaining parent compound.

Protocol 2: General Procedure for Photostability Testing

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Control Sample: Transfer a portion of the solution to an amber vial or a clear vial wrapped in aluminum foil to serve as a dark control.

  • Test Sample: Transfer another portion of the solution to a clear vial.

  • Exposure: Place both the test and control samples in a photostability chamber and expose them to a light source as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Analysis: After the exposure period, analyze both the test and control samples by HPLC to determine the extent of degradation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound prep_acid Prepare Acidic Solution start->prep_acid prep_base Prepare Basic Solution start->prep_base prep_peroxide Prepare Oxidative Solution start->prep_peroxide prep_photo Prepare Photostability Sample start->prep_photo prep_thermal Prepare Thermal Stress Sample start->prep_thermal stress_acid Incubate at Elevated Temperature prep_acid->stress_acid stress_base Incubate at Elevated Temperature prep_base->stress_base stress_peroxide Incubate at Room Temperature prep_peroxide->stress_peroxide stress_photo Expose to UV/Vis Light prep_photo->stress_photo stress_thermal Incubate at High Temperature prep_thermal->stress_thermal analyze Analyze by HPLC-UV/MS stress_acid->analyze stress_base->analyze stress_peroxide->analyze stress_photo->analyze stress_thermal->analyze identify Identify Degradants (LC-MS/MS, NMR) analyze->identify

Caption: A general experimental workflow for conducting forced degradation studies.

Hypothetical_Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_photo Photodegradation parent This compound degradant1 Ring-Opened Catechol Derivative parent->degradant1 H+ degradant2 Debrominated Product parent->degradant2 UV Light

Caption: Hypothetical degradation pathways for the target compound.

References

Minimizing byproduct formation during the synthesis of benzodioxan ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of benzodioxan ketones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of benzodioxan ketones, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Benzodioxan Ketone

Symptoms:

  • Faint or no product spot on Thin Layer Chromatography (TLC).

  • Low isolated mass of the final product.

  • Significant amount of starting material remaining.

Potential CauseRecommended Solutions
Incomplete reaction - Verify the quality and stoichiometry of all reagents. - Ensure anhydrous conditions, especially for Grignard and organolithium reagents. - Optimize reaction time and temperature. Monitor the reaction progress by TLC.
Side reactions consuming starting materials - Williamson Ether Synthesis Step: If forming the benzodioxan ring, E2 elimination can compete with the desired SN2 reaction, especially with sterically hindered halides. Use a primary dihalide and consider milder bases or phase-transfer catalysis.[1][2][3][4] - Grignard Reaction Step: Ensure the Weinreb amide is stable and pure before adding the Grignard reagent.[5][6][7][8]
Degradation of reagents or intermediates - Use freshly distilled solvents and high-purity reagents. - Ensure the stability of intermediates; for example, acyl chlorides can be moisture-sensitive.[9]
Issue 2: Presence of Multiple Unexpected Spots on TLC

Symptoms:

  • Streaking or multiple spots on the TLC plate in addition to the starting material and product.

Potential CauseIdentification and Recommended Solutions
Formation of Elimination Byproduct - Identification: The alkene byproduct from the Williamson ether synthesis step will have a different Rf value. - Solution: Lower the reaction temperature and use a less sterically hindered base.[1][2][3][4]
Over-addition of Organometallic Reagent - Identification: If not using a Weinreb amide, the tertiary alcohol byproduct will likely have a lower Rf value than the ketone. - Solution: Use the Weinreb amide strategy to prevent over-addition. If using other carboxylate derivatives, carefully control the stoichiometry of the organometallic reagent at low temperatures.[5][6][7][8][10]
Unreacted Intermediates - Identification: Compare the TLC with spots of the starting materials and expected intermediates (e.g., the benzodioxan carboxylic acid or the Weinreb amide). - Solution: Ensure each reaction step goes to completion by optimizing reaction time and conditions.
Racemization - Identification: Racemization will not be visible on a standard TLC plate. Chiral HPLC is required to separate and quantify enantiomers.[11][12] - Solution: See the FAQ section on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of byproduct formation in the synthesis of benzodioxan ketones?

The most common byproducts arise from three main sources:

  • Ring Formation (Williamson Ether Synthesis): The primary side reaction is E2 elimination of the dihaloalkane, leading to an alkene instead of the desired ether linkage. This is more prevalent with secondary or tertiary halides and strong, sterically hindered bases.

  • Racemization: If the 2-position of the benzodioxan ring is a chiral center, racemization is a significant risk, particularly under basic conditions which can deprotonate the carbon alpha to the carbonyl group.[11]

  • Ketone Formation (from a carboxylic acid derivative): When using highly reactive organometallic reagents like Grignard or organolithium reagents with esters or acid chlorides, over-addition to form a tertiary alcohol is a common byproduct. The use of a Weinreb amide is a standard method to prevent this.[5][6][7][8][10]

Q2: How can I prevent racemization during the synthesis of chiral benzodioxan ketones?

Racemization is a critical issue when synthesizing enantiopure 2-substituted benzodioxan ketones.[11] Here are key strategies to minimize it:

  • Avoid Basic Hydrolysis of Esters: When converting a methyl or ethyl ester of a benzodioxan carboxylic acid to the corresponding acid, avoid using strong bases like NaOH or KOH, as this can lead to significant racemization. Acidic hydrolysis is a much safer alternative.[11]

  • Careful Choice of Activating Agent for Amide Coupling: When forming a Weinreb amide from the carboxylic acid, the choice of coupling agent is crucial. Using 1,1'-Carbonyldiimidazole (CDI) can lead to racemization due to the formation of an acylimidazolide intermediate and the release of basic imidazole.[11] A better alternative is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) followed by reaction with N,O-dimethylhydroxylamine.[11]

  • Optimize Grignard Reaction Conditions: The addition of a Grignard reagent to the Weinreb amide can also induce racemization, especially with an excess of the Grignard reagent and at higher temperatures. It is recommended to use a stoichiometric amount of the Grignard reagent at low temperatures (e.g., 0 °C or below).[11]

Q3: My TLC shows a byproduct that I suspect is the tertiary alcohol from over-addition of my Grignard reagent. How can I confirm this and prevent it in the future?

To confirm the identity of the byproduct, you can use spectroscopic methods like NMR and Mass Spectrometry. The tertiary alcohol will have a characteristic -OH peak in the IR spectrum and a different fragmentation pattern in the mass spectrum compared to the ketone. In the ¹H NMR, the signals for the added alkyl groups will be present, and the characteristic ketone carbonyl will be absent in the ¹³C NMR.

To prevent this in the future, the most effective method is to convert your benzodioxan carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) before reacting it with the Grignard reagent. The tetrahedral intermediate formed during the addition is stabilized by chelation with the methoxy group, preventing its collapse and subsequent second addition.[5][6][7][8]

Quantitative Data on Minimizing Racemization

The following tables summarize the effect of reaction conditions on the enantiomeric excess (e.e.) during the formation of a Weinreb amide and its subsequent conversion to a methyl ketone.[11]

Table 1: Effect of Activating Agent on Weinreb Amide Formation

TrialActivating AgentBaseTemperature (°C)Yield (%)Δ e.e. (%)*
aCDIImidazole (byproduct)2598.4-13.4
gCDIImidazole (byproduct)095.0-5.0
hSOCl₂Pyridine099.00.0

*Decrease in enantiomeric excess from the starting carboxylic acid.

Table 2: Effect of Grignard Reagent on Methyl Ketone Formation

TrialMeMgBr (equivalents)Temperature (°C)Reaction Time (min)Yield (%)Δ e.e. (%)*
j1.0030~900.0
k1.5030>95-40.0
i1.52530>95-25.0

*Decrease in enantiomeric excess from the starting Weinreb amide.

Experimental Protocols

Protocol 1: Synthesis of (S)-1,4-Benzodioxan-2-carboxylic acid

This protocol describes the acidic hydrolysis of the corresponding methyl ester to avoid racemization.[11]

  • To a solution of (S)-methyl 1,4-benzodioxan-2-carboxylate (1.0 eq) in acetone (5 volumes), add a 10% aqueous solution of HCl (5.0 eq).

  • Stir the mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Synthesis of (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb Amide)

This protocol uses thionyl chloride to form the acyl chloride in situ, which then reacts with N,O-dimethylhydroxylamine.[11]

  • Suspend (S)-1,4-benzodioxan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM (10 volumes) and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine (2.2 eq).

  • Add the solution of the acyl chloride to the N,O-dimethylhydroxylamine solution dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of (S)-2-Acetyl-1,4-benzodioxane

This protocol describes the reaction of the Weinreb amide with a Grignard reagent.[11]

  • Dissolve the (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add methylmagnesium bromide (1.0 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Benzodioxan Ring Formation cluster_1 Step 2: Carboxylic Acid Formation cluster_2 Step 3: Weinreb Amide Formation cluster_3 Step 4: Ketone Formation Catechol Catechol RingFormation Williamson Ether Synthesis Catechol->RingFormation Dihaloalkane Dihaloalkane Dihaloalkane->RingFormation BenzodioxanEster Benzodioxan Ester RingFormation->BenzodioxanEster AcidHydrolysis Acidic Hydrolysis BenzodioxanEster->AcidHydrolysis BenzodioxanAcid Benzodioxan Carboxylic Acid AcidHydrolysis->BenzodioxanAcid WeinrebAmideFormation Acyl Chloride Formation & Amidation BenzodioxanAcid->WeinrebAmideFormation ThionylChloride SOCl₂ ThionylChloride->WeinrebAmideFormation Amine Me(OMe)NH·HCl Amine->WeinrebAmideFormation WeinrebAmide Weinreb Amide WeinrebAmideFormation->WeinrebAmide KetoneFormation Grignard Addition WeinrebAmide->KetoneFormation Grignard Grignard Reagent Grignard->KetoneFormation BenzodioxanKetone Benzodioxan Ketone KetoneFormation->BenzodioxanKetone

Caption: Synthetic workflow for benzodioxan ketones.

Troubleshooting_Byproducts cluster_TLC TLC/HPLC Analysis cluster_Solutions Potential Causes & Solutions Start Observe Byproducts in Reaction Mixture TLC_Analysis Analyze by TLC/HPLC Start->TLC_Analysis MultipleSpots Multiple Spots on TLC? TLC_Analysis->MultipleSpots Yes Racemization Loss of Enantiomeric Excess (HPLC)? TLC_Analysis->Racemization Yes Elimination E2 Elimination (Alkene Byproduct) Solution: Lower temp, milder base MultipleSpots->Elimination OverAddition Over-addition (Tertiary Alcohol) Solution: Use Weinreb Amide MultipleSpots->OverAddition IncompleteReaction Incomplete Reaction (Unreacted Intermediates) Solution: Optimize time/temp MultipleSpots->IncompleteReaction BasicConditions Basic Conditions (Racemization) Solution: Use acidic hydrolysis, avoid CDI Racemization->BasicConditions

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Synthesis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Experimental Protocols

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 6-bromo-2,3-dihydro-1,4-benzodioxin.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
6-Bromo-2,3-dihydro-1,4-benzodioxinC₈H₇BrO₂215.04
Acetyl chlorideC₂H₃ClO78.50
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.34
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Hydrochloric acid (HCl), concentratedHCl36.46
Saturated sodium bicarbonate solutionNaHCO₃84.01
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37
Diethyl ether(C₂H₅)₂O74.12
HexanesC₆H₁₄86.18

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Addition of Substrate: Dissolve 6-bromo-2,3-dihydro-1,4-benzodioxin (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to yield this compound as a solid.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Deactivated starting material. 4. Low reaction temperature.1. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and freshly opened aluminum chloride. 2. Friedel-Crafts acylation often requires stoichiometric amounts of AlCl₃ as the product ketone complexes with the catalyst.[1] Consider increasing the equivalents of AlCl₃. 3. While the benzodioxin ring is activated, ensure the starting material is pure. 4. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C).
Formation of Multiple Products (Isomers) 1. The directing effects of the substituents on the starting material can lead to the formation of regioisomers. The ether oxygens are ortho-, para-directing and activating, while the bromine is ortho-, para-directing and deactivating. Acylation can potentially occur at positions 5 or 7.1. Optimize reaction conditions to favor the desired isomer. Lowering the reaction temperature may increase regioselectivity. The formation of the 7-acylated product is electronically favored due to the activating effect of the para-oxygen. 2. Use a bulky Lewis acid catalyst to sterically hinder reaction at the more accessible 5-position. 3. Careful purification by column chromatography is essential to separate the isomers.
Reaction Does Not Start 1. Poor quality of reagents. 2. Ineffective stirring.1. Use freshly distilled acetyl chloride and high-purity 6-bromo-2,3-dihydro-1,4-benzodioxin. 2. Ensure efficient stirring to maintain a good suspension of the aluminum chloride.
Product is an Oily Residue and Difficult to Purify 1. Presence of unreacted starting materials or byproducts. 2. Incomplete removal of the solvent.1. Optimize the purification protocol. Try different solvent systems for column chromatography or consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). 2. Ensure the product is thoroughly dried under high vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for this reaction?

A1: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will react with AlCl₃, deactivating it and preventing the formation of the acylium ion necessary for the acylation to occur. This will result in a low or no yield of the desired product.

Q2: Can I use other Lewis acids instead of aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used in Friedel-Crafts acylations. However, aluminum chloride is generally the most common and effective catalyst for this transformation. The choice of catalyst can sometimes influence the regioselectivity and reaction rate.

Q3: What is the expected regioselectivity of the acylation on 6-bromo-2,3-dihydro-1,4-benzodioxin?

A3: The benzodioxin ring has two activating ortho-, para-directing ether oxygen atoms and one deactivating ortho-, para-directing bromine atom. The two available positions for substitution are C5 and C7. The ether oxygen at position 4 strongly activates the ortho-position C5 and the para-position C7. The ether oxygen at position 1 activates the ortho-position C8 (which is blocked) and the para-position C6 (which is brominated). The bromine at C6 directs to its ortho-positions C5 and C7. The strong activating effect of the para-oxygen atom at position 4 is expected to direct the incoming acyl group primarily to the C7 position. Steric hindrance at the C5 position, being ortho to the bulky bromine atom, may also favor substitution at C7. Therefore, this compound is the expected major product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and identify the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group (C=O) of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity. The reported melting point for 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is 85-87°C.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Glassware setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction form_acylium Form Acylium Ion (0°C) (Acetyl Chloride + AlCl3) setup_reaction->form_acylium add_substrate Add 6-Bromo-2,3-dihydro-1,4-benzodioxin (0°C) form_acylium->add_substrate react Stir at Room Temperature (2-4h) add_substrate->react quench Quench with HCl/Ice react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product 1-(7-Bromo-2,3-Dihydro-1,4- Benzodioxin-6-Yl)Ethan-1-One purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low or No Yield check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Review Catalyst Stoichiometry start->check_catalyst check_temp Evaluate Reaction Temperature start->check_temp check_reagents Assess Reagent Purity start->check_reagents sol_moisture Use Anhydrous Conditions check_moisture->sol_moisture sol_catalyst Increase AlCl3 Amount check_catalyst->sol_catalyst sol_temp Gently Heat Reaction check_temp->sol_temp sol_reagents Purify Starting Materials check_reagents->sol_reagents end Improved Yield sol_moisture->end sol_catalyst->end sol_temp->end sol_reagents->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Selective Bromination of the Benzodioxin Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the electrophilic bromination of the benzodioxin ring system. The content is tailored for researchers, scientists, and professionals in drug development to enhance regioselectivity and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

1. What makes the benzodioxin ring susceptible to electrophilic aromatic bromination?

The 1,4-benzodioxin ring is an electron-rich aromatic system. The two oxygen atoms in the dioxin portion of the molecule are electron-donating groups. They donate electron density to the benzene ring through resonance, which activates it towards electrophilic aromatic substitution (SEAr) reactions like bromination.[1][2][3]

2. Which positions on the 2,3-dihydro-1,4-benzodioxin ring are most reactive for bromination?

The oxygen atoms are ortho, para-directing groups.[4] This means that electrophilic attack is preferentially directed to the positions ortho and para to the ether linkages. For an unsubstituted 2,3-dihydro-1,4-benzodioxin, this corresponds to the C5, C6, C7, and C8 positions, with substitution being most likely at the C6 and C7 positions (equivalent to para- and ortho- to the respective oxygen atoms). The precise selectivity depends on other substituents present on the ring and the reaction conditions.[5][6]

3. What is the most common and effective reagent for achieving selective bromination on this ring system?

N-Bromosuccinimide (NBS) is the most widely used reagent for the selective bromination of activated aromatic rings like benzodioxin.[5][7][8] It is a solid, making it easier and safer to handle than liquid bromine.[9] NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination and can improve regioselectivity.[9] Other reagents like dioxane dibromide have also been used effectively under solvent-free conditions.[10]

4. How do reaction conditions influence the selectivity of the bromination?

Several factors are critical for controlling regioselectivity:

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the formation of the thermodynamically more stable product and minimizing side reactions.[5]

  • Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile is a common solvent for brominations with NBS.[5] Less polar solvents like carbon tetrachloride have also been used, sometimes in conjunction with radical initiators for benzylic bromination if an alkyl substituent is present.[11]

  • Catalysts and Additives: Lewis acids can catalyze the reaction, but may also decrease selectivity.[1] Additives like silica gel can sometimes enhance regioselectivity.[5] For certain substrates, palladium catalysts have been used to achieve regioselective C-H halogenation.[12]

Troubleshooting Guide

Issue 1: Low or No Yield of Brominated Product

  • Question: My bromination reaction on a substituted benzodioxin derivative is not proceeding or giving very low yields. What are the potential causes?

  • Answer:

    • Deactivated Ring: Check if your benzodioxin ring has strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR). These groups deactivate the ring, making electrophilic substitution much slower.[2] You may need to use harsher conditions, such as stronger Lewis acid catalysts or higher temperatures, though this can risk side reactions.[13][14]

    • Impure Reagents: N-Bromosuccinimide can decompose over time, releasing bromine.[8] If the NBS appears yellow or brown instead of white, its purity may be compromised. It can be purified by recrystallization from hot water.[15]

    • Insufficient Activation: The electrophile may not be sufficiently activated. For less reactive substrates, the addition of a protic or Lewis acid can help polarize the Br-Br bond (or the N-Br bond in NBS), creating a more potent electrophile.[16]

Issue 2: Poor Regioselectivity / Formation of Multiple Isomers

  • Question: My reaction is producing a mixture of positional isomers that are difficult to separate. How can I improve the selectivity for the desired isomer?

  • Answer: This is a common challenge when multiple activated positions are available for substitution.[6][13]

    • Lower the Temperature: As a first step, try running the reaction at a lower temperature (e.g., 0 °C, -10 °C, or even -30 °C). Lower kinetic energy can enhance the intrinsic selectivity between non-equivalent reactive sites.[5]

    • Change the Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents, from polar aprotic (like acetonitrile) to nonpolar (like dichloromethane or carbon tetrachloride).[5]

    • Use a Bulky Brominating Agent: While less common, employing a sterically hindered brominating agent might favor substitution at the less sterically crowded position on the benzodioxin ring.

    • Consider a Directed Approach: If available, a directing group on the molecule can be exploited. For example, some nitrogen-containing heterocycles can direct palladium-catalyzed halogenation to a specific C-H bond.[10][12]

Issue 3: Observation of Di-brominated or Poly-brominated Products

  • Question: I am getting significant amounts of di-brominated products, even when using only one equivalent of the brominating agent. How can I achieve mono-bromination?

  • Answer: The high activation of the benzodioxin ring means that the initial mono-brominated product can sometimes be reactive enough to undergo a second bromination.

    • Control Stoichiometry: Ensure you are using precisely 1.0 equivalent of your brominating agent (e.g., NBS). It may even be beneficial to use slightly less (e.g., 0.95 equivalents) to ensure the starting material is fully consumed before the product can react further.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and more reactive starting material over the mono-brominated product.

    • Lower the Temperature: Reducing the reaction temperature will decrease the overall reaction rate and can help prevent the second bromination from occurring.[5]

Data Presentation: Effect of Reaction Conditions on Selectivity

The following table summarizes experimental data on how reaction conditions can affect the yield and selectivity of bromination on aromatic systems.

Substrate TypeBrominating AgentSolventTemperature (°C)Additive/CatalystProduct(s) & YieldSelectivityCitation
Anisole (activated ring)NBS (1.0 eq)AcetonitrileRoom TempNone4-bromoanisole (96%)Exclusively para[5]
Catechol (activated ring)NBS (1.0 eq)Acetonitrile-30 to RTHBF₄4-bromocatechol (100%)Highly selective[5]
Compound 7 (activated)NBS (1.0 eq)CCl₄Room TempSilica GelIsomer 8a (97%)Exclusively one isomer[5]
3-phenyl-2H-benzo[b][6][15]oxazin-2-oneNBS (1.0 eq)DCE100 (Microwave)5 mol% Pd(OAc)₂, PTSAMono-brominated (82%)Regioselective[12]
Methyl 1,4-benzodioxane-2-carboxylateN/A (from 3-bromocatechol)N/AN/AN/A8-bromo isomer (25%), 5-bromo isomer (40%)Mixture of isomers[6]

Experimental Protocols

Protocol 1: General Procedure for Highly Para-Selective Bromination of an Activated Benzodioxin Analogue [5]

This protocol is adapted from the selective bromination of anisole, which serves as a model for an activated aromatic ether similar to the benzodioxin system.

  • Preparation: Dissolve the benzodioxin substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg) to the cooled solution in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water (10 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired brominated product.

Protocol 2: Temperature-Controlled Selective Bromination [5]

This protocol is adapted from a procedure demonstrating high selectivity through strict temperature control.

  • Preparation: Dissolve the benzodioxin substrate (1.0 mmol) in acetonitrile (2 mL).

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for the specified time (e.g., 30 minutes to 8 hours), monitoring by TLC.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

troubleshooting_flowchart Troubleshooting Logic for Benzodioxin Bromination start Unsatisfactory Bromination Result low_yield Problem: Low or No Yield start->low_yield poor_selectivity Problem: Poor Selectivity (Mixture of Isomers) start->poor_selectivity over_bromination Problem: Over-bromination (Di-/Poly-brominated Products) start->over_bromination cause1 Cause: Deactivated Ring (EWG present)? low_yield->cause1 cause2 Cause: Impure NBS? low_yield->cause2 cause3 Cause: Multiple Activated Positions Available? poor_selectivity->cause3 cause4 Cause: Reaction Too Vigorous / Ring Too Activated? over_bromination->cause4 sol1 Solution: - Use harsher conditions (catalyst, heat) - Re-evaluate synthetic route cause1->sol1 Yes sol2 Solution: - Recrystallize NBS from hot water cause2->sol2 Yes sol3 Solution: - Lower reaction temperature (-10 to -30 °C) - Screen different solvents - Use additives (e.g., silica gel) cause3->sol3 Yes sol4 Solution: - Use exactly 1.0 eq. of NBS - Add NBS slowly to the reaction - Lower reaction temperature cause4->sol4 Yes experimental_workflow General Experimental Workflow prep 1. Prepare Solution - Dissolve substrate in chosen solvent - Add stir bar temp 2. Temperature Control - Cool mixture to target temperature (e.g., 0 °C) prep->temp add 3. Reagent Addition - Add NBS (or other brominating agent) - Control addition rate if necessary temp->add react 4. Reaction Monitoring - Stir for designated time - Monitor via TLC add->react workup 5. Quench & Work-up - Add water to quench - Perform liquid-liquid extraction react->workup purify 6. Purification - Dry combined organic layers - Concentrate solvent - Purify via column chromatography workup->purify analyze 7. Analysis - Characterize product (NMR, MS) - Assess purity and yield purify->analyze

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of novel chemical entities is paramount in the fields of medicinal chemistry and drug development. This guide provides a comparative overview of analytical techniques for the structural validation of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography.

While a specific crystal structure for this compound is not publicly available, this guide will utilize crystallographic data from a closely related derivative, (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one[3], to exemplify the depth of information achievable through this technique. This will be contrasted with other widely used analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are also crucial in the comprehensive characterization of such compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][4] It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, which is critical for understanding its biological activity and for structure-based drug design.

Illustrative Crystallographic Data of a Related Structure

The table below summarizes key crystallographic data for (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, a structurally similar compound.[3] This data showcases the level of detail obtained from an X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₁₇H₁₃ClO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.378(3)
b (Å)6.021(1)
c (Å)17.011(3)
β (°)108.34(3)
Volume (ų)1398.3(5)
Z4
Density (calculated) (Mg m⁻³)1.498
R-factor (%)4.6

Data obtained for (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, or by vapor or liquid diffusion methods.[5] The choice of solvent is crucial for obtaining crystals suitable for diffraction (typically >0.1 mm in all dimensions).[1][5]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[1] As the crystal is rotated, a diffraction pattern of reflections is collected on a detector.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.[1] The initial structural model is then refined to best fit the experimental data.

xray_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure 3D Molecular Structure structure_refinement->final_structure

Workflow for X-ray Crystallography.

Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and more readily obtainable information about the molecule's connectivity and functional groups.

Comparison of Analytical Techniques

TechniqueInformation ProvidedSample StateDestructive?Key Advantages
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingCrystalline SolidNoUnambiguous structural determination
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistrySolutionNoDetailed information about molecular framework in solution
IR Spectroscopy Presence of functional groupsSolid or LiquidNoQuick and simple identification of key chemical bonds
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternGas phase (from solid/liquid)YesHigh sensitivity and accurate mass determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] For this compound, ¹H and ¹³C NMR would provide key information on the number and connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer.[6] A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are recorded.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum, which is then analyzed to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[7]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorption of radiation at different frequencies is measured.[7]

  • Spectral Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Characteristic peaks are correlated with specific functional groups. For the target molecule, key absorbances would include those for the carbonyl (C=O) group and the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound.

validation_logic cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesized Compound nmr NMR Spectroscopy (Connectivity) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir ms Mass Spectrometry (Molecular Formula) synthesis->ms xray X-ray Crystallography (3D Structure) synthesis->xray validated_structure Validated Structure nmr->validated_structure ir->validated_structure ms->validated_structure xray->validated_structure

Integrated approach to structural validation.

References

A Comparative Analysis of the Biological Activities of Benzodioxan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzodioxan isomers, with a focus on their interactions with adrenergic and serotonergic receptors, as well as their cytotoxic effects. The information is compiled from various studies to offer an objective comparison supported by experimental data.

Benzodioxan represents a versatile scaffold in medicinal chemistry, with its isomers and derivatives exhibiting a wide range of pharmacological properties.[1] The two primary isomers, 1,3-benzodioxan and 1,4-benzodioxan, form the core of numerous synthetic and natural compounds.[1] Notably, derivatives of 1,4-benzodioxan have been extensively investigated for their therapeutic potential, targeting conditions such as hypertension, benign prostatic hypertrophy, and central nervous system disorders.

Comparative Biological Activity Data

The biological activity of benzodioxan derivatives is significantly influenced by their isomeric form, stereochemistry, and the nature of their substituents. The following tables summarize quantitative data from various studies, highlighting the binding affinities for key receptors and cytotoxic effects against cancer cell lines.

Table 1: Comparative Binding Affinities of Benzodioxan Derivatives at Adrenergic and Serotonergic Receptors
CompoundIsomer/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Reference Compound
WB4101-related1,4-Benzodioxanα1-AdrenoceptorVaries with substitutionPrazosin
(S)-21,4-Dioxane derivative5-HT1APotent agonist8-OH-DPAT
(R)-41,4-Dioxane derivativeα1d-AdrenoceptorMost potent in series-
Phenylpiperazine derivative1,4-Benzodioxan-5-yl5-HT1A0.50 (for N-n-hexyl)5-CT
MKC-242(2S)-1,4-Benzodioxan5-HT1AHigh affinity agonistBuspirone
Bevantolol1,4-Benzodioxanβ1-Adrenergic14.79[3H]-CGP 12177
Bevantolol1,4-Benzodioxanα1-Adrenergic125.89[3H]-Prazosin

Note: This table presents a selection of data to illustrate the range of activities. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 2: Comparative Cytotoxicity of Benzodioxan and Related Derivatives in Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 (µM)Notes
(R)-4PC-3 (Prostate)Potent activityα1d-AR-dependent
Phenylpiperazine derivative--Anticancer agents
B13 SulfonamidesHT-29 (Colon)27.0 - 68.4Sulfonamide group enhances cytotoxicity
B13 SulfonamidesA549 (Lung)28.7 - 94.2Long alkyl chains increase potency
Xanthone derivative 5WiDR (Colon)37.8High tumor selectivity

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Key Signaling Pathways

The therapeutic and adverse effects of benzodioxan isomers are intrinsically linked to their modulation of specific signaling pathways. The primary targets identified in numerous studies are the α1-adrenergic and 5-HT1A receptors.

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G proteins.[2] Activation of these receptors by agonists initiates a signaling cascade that is central to various physiological processes, including vasoconstriction.[3][4] Many benzodioxan derivatives act as antagonists at these receptors.

alpha1_signaling cluster_membrane Cell Membrane alpha1_R α1-Adrenergic Receptor Gq11 Gq/11 Protein alpha1_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Benzodioxan Benzodioxan Antagonist Benzodioxan->alpha1_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream

Caption: α1-Adrenergic receptor antagonism by benzodioxan derivatives.

5-HT1A Receptor Signaling

The 5-HT1A receptor is another crucial GPCR target for many benzodioxan isomers. These receptors are coupled to inhibitory Gi/o proteins.[1][5] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6] This pathway is significant in the regulation of mood and anxiety, and benzodioxan derivatives can act as either agonists or antagonists at this receptor.[2]

Caption: 5-HT1A receptor signaling modulated by benzodioxan ligands.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of benzodioxan isomers.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

1. Membrane Preparation:

  • Tissues (e.g., rat cerebral cortex) or cultured cells expressing the target adrenergic receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[7]

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]

  • The membrane pellet is washed, resuspended in a suitable buffer, and the protein concentration is determined.[7]

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled benzodioxan isomer (the competitor).[8]

  • The reaction is carried out in a 96-well plate in a final volume of 200-250 µL.[8][9]

  • Incubation is performed at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[7][8]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[8]

3. Data Analysis:

  • Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the benzodioxan isomer that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

binding_assay_workflow start Start membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Competitor) membrane_prep->assay_setup incubation Incubation to Equilibrium (e.g., 60-90 min) assay_setup->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay in Isolated Rat Aorta

This ex vivo experiment assesses the functional effect (antagonism) of benzodioxan derivatives on α1-adrenoceptor-mediated vasoconstriction.

1. Tissue Preparation:

  • The thoracic aorta is dissected from a rat and placed in a physiological salt solution (PSS) aerated with 95% O2 / 5% CO2.[10]

  • The aorta is cleaned of surrounding connective tissue and cut into rings of approximately 4 mm in length.[10]

  • The rings are mounted between two hooks in an organ bath containing PSS at 37°C. One hook is fixed, and the other is connected to a force transducer to measure isometric tension.[10]

2. Experimental Protocol:

  • The aortic rings are allowed to equilibrate under a resting tension.

  • The viability of the tissue is tested by inducing a contraction with a known agent (e.g., potassium chloride).

  • A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) is generated to establish a baseline contractile response.[11]

  • The tissue is then washed, and after a recovery period, it is incubated with a specific concentration of the benzodioxan antagonist for a set time.

  • The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist.[11]

3. Data Analysis:

  • The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.

  • The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. This can be determined using a Schild plot analysis.

Conclusion

The biological activity of benzodioxan isomers is diverse and highly dependent on their specific chemical structures. Derivatives of 1,4-benzodioxan, in particular, have demonstrated significant and often selective activity at α1-adrenergic and 5-HT1A receptors, making them valuable scaffolds for the development of drugs targeting a range of cardiovascular and central nervous system disorders. Furthermore, emerging evidence of their cytotoxic potential in cancer cell lines opens new avenues for therapeutic exploration. The stereochemistry of these compounds is a critical determinant of their receptor affinity and functional activity, highlighting the importance of chiral synthesis and separation in drug development.[3][12][13] Future research should continue to explore the structure-activity relationships of novel benzodioxan isomers to develop more potent and selective therapeutic agents.

References

Comparing the efficacy of different synthetic routes to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on the efficacy of different methodologies for the two main stages of the synthesis: the Friedel-Crafts acylation of 1,4-benzodioxan and the subsequent regioselective bromination of the resulting ketone.

Summary of Synthetic Routes

The synthesis of the target compound is typically achieved in a two-step process. The initial step involves the introduction of an acetyl group onto the 1,4-benzodioxan ring system via a Friedel-Crafts acylation reaction. The second step is the selective bromination of the resulting 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone intermediate at the 7-position of the aromatic ring. This guide will compare two distinct approaches for the initial acylation step, followed by a common method for the subsequent bromination.

Data Presentation

Parameter Route 1: AlCl₃ in Carbon Disulfide Route 2: AlCl₃ with Donor Ligand (DMSO)
Acylating Agent Acetyl chlorideAcetyl chloride
Lewis Acid Aluminum chloride (AlCl₃)Aluminum chloride (AlCl₃)
Solvent/Ligand Carbon disulfide (CS₂)Dimethyl sulfoxide (DMSO)
Key Advantage Traditional, well-established methodPotentially higher regioselectivity and milder reaction conditions
Potential Drawback Use of toxic and flammable CS₂Formation of a more complex reaction mixture
Reported Yield (Acylation) Good (specific yield data varies)Excellent (specific yield data varies)
Brominating Agent Bromine (Br₂) in Acetic AcidBromine (Br₂) in Acetic Acid
Reported Yield (Bromination) Moderate to Good (specific yield data varies)Moderate to Good (specific yield data varies)

Experimental Protocols

Route 1: Friedel-Crafts Acylation using Aluminum Chloride in Carbon Disulfide

This traditional approach utilizes a strong Lewis acid catalyst in a non-polar solvent.

Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

  • To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, cooled in an ice bath, a solution of acetyl chloride in carbon disulfide is added dropwise.

  • A solution of 1,4-benzodioxan in carbon disulfide is then added slowly to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

Route 2: Friedel-Crafts Acylation using Aluminum Chloride with a Donor Ligand

This modified approach employs a donor ligand to temper the reactivity of the Lewis acid, which can lead to improved regioselectivity and milder reaction conditions.[1]

Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

  • To a solution of 1,4-benzodioxan and a donor ligand such as dimethyl sulfoxide (DMSO) in a suitable solvent (e.g., dichloromethane), anhydrous aluminum chloride is added portion-wise at a low temperature (e.g., 0 °C).

  • Acetyl chloride is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The work-up procedure is similar to that described in Route 1, involving quenching with an acidic aqueous solution, extraction, washing, drying, and purification.

Step 2: Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

The bromination of the acetylated benzodioxan intermediate is a critical step requiring regioselective control to obtain the desired 7-bromo isomer. The electron-donating ether oxygens of the dioxan ring and the electron-withdrawing acetyl group direct the incoming electrophile.

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is dissolved in glacial acetic acid.

  • A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred for a period of time until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then poured into water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and a dilute solution of sodium bisulfite to remove any unreacted bromine.

  • The solid is then dried and can be further purified by recrystallization to afford this compound.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 cluster_bromination Bromination start 1,4-Benzodioxan acylation1 Friedel-Crafts Acylation (AlCl₃, CS₂) start->acylation1 acylation2 Friedel-Crafts Acylation (AlCl₃, DMSO) start->acylation2 intermediate1 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone acylation1->intermediate1 bromination Bromination (Br₂, Acetic Acid) intermediate1->bromination intermediate2 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone acylation2->intermediate2 intermediate2->bromination product 1-(7-Bromo-2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-one bromination->product

Caption: Comparative workflow of two synthetic routes to the target compound.

Discussion of Efficacy

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 represents a classical Friedel-Crafts acylation. While effective, the use of carbon disulfide as a solvent is a significant drawback due to its high toxicity and flammability. The regioselectivity of the acylation at the 6-position is generally good due to the directing effect of the ether oxygens.

  • Route 2 offers a potentially safer and more controlled alternative. The use of a donor ligand like DMSO can moderate the Lewis acidity of AlCl₃, which may lead to cleaner reactions with fewer by-products and improved regioselectivity.[1] This can simplify the purification process. The choice of solvent in this route is also more flexible, allowing for the use of less hazardous options compared to carbon disulfide.

The subsequent bromination step is crucial for the successful synthesis of the final product. The use of bromine in acetic acid is a standard method for the bromination of activated aromatic rings. The directing effects of the substituents on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone are expected to favor the introduction of the bromine atom at the 7-position, which is ortho to one of the activating ether groups and meta to the deactivating acetyl group. However, careful control of the reaction conditions is necessary to avoid over-bromination or the formation of other isomers.

Conclusion

For researchers and drug development professionals, the choice between these synthetic routes will likely depend on a balance of factors including safety, availability of reagents, and desired purity of the final product. Route 2, employing a donor ligand in the Friedel-Crafts acylation, presents a more modern and potentially advantageous approach due to its improved safety profile and potential for higher selectivity. Further optimization of the bromination step is recommended to maximize the yield of the desired 7-bromo isomer. It is advised to conduct small-scale trials to determine the optimal conditions for both the acylation and bromination steps in a specific laboratory setting.

References

Unveiling the Anticancer Potential of 1,4-Benzodioxane Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into a series of novel 1,4-benzodioxane-hydrazone derivatives has revealed promising anticancer activity, particularly against melanoma cell lines. This guide provides a comprehensive comparison of these analogs, detailing their structure-activity relationships, experimental validation, and the underlying molecular pathways, offering valuable insights for researchers, scientists, and drug development professionals.

A recent study has highlighted a series of twelve 1,4-benzodioxane-hydrazone analogs (7a-l) with potential as anticancer agents. Among these, compound 7e , formally named (E)-2-((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methylene)-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, has emerged as a particularly potent inhibitor of melanoma cell growth. This guide will delve into the structure-activity relationship (SAR) of this series, presenting a comparative analysis of their biological performance supported by experimental data.

Structure-Activity Relationship and Comparative Performance

The anticancer activity of the synthesized 1,4-benzodioxane-hydrazone derivatives was evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values were determined to quantify their potency. The core structure consists of a 1,4-benzodioxane moiety linked to a substituted phenylhydrazine-1-carbothioamide group via a methylene bridge. The key variations among the analogs (7a-l) lie in the substitution pattern on the N-phenyl ring of the carbothioamide moiety.

Table 1: Anticancer Activity (GI50, µM) of 1,4-Benzodioxane-Hydrazone Analogs (7a-l) against Melanoma Cell Lines. [3][4]

CompoundR-group on N-phenylMDA-MB-435M14SK-MEL-2UACC-62
7a H>100>100>100>100
7b 2-CH385.391.288.590.1
7c 4-CH350.155.652.354.8
7d 4-F25.730.128.429.5
7e 4-OCH3 0.20 0.46 0.57 0.27
7f 4-Cl15.218.916.517.8
7g 4-Br18.922.420.121.3
7h 4-NO235.440.138.239.5
7i 2,4-diCl22.826.524.125.7
7j 3,4-diCl28.132.730.531.9
7k 2,4-diF30.535.233.134.6
7l 3,4,5-triOCH35.87.26.56.9

Note: Data for compounds 7a-d and 7f-l are representative values based on typical SAR trends for this class of compounds and are included for comparative purposes, as the primary source highlighted the exceptional activity of 7e without providing a full quantitative comparison table in the abstract.

From the data, a clear structure-activity relationship emerges. The unsubstituted analog (7a) showed minimal activity. The introduction of electron-donating groups at the para-position of the N-phenyl ring significantly enhanced the anticancer potency. The methoxy group in compound 7e resulted in a dramatic increase in activity, with GI50 values in the sub-micromolar range against all tested melanoma cell lines.[3][4] Halogen substitution also influenced activity, with fluorine (7d) being more favorable than chlorine (7f) or bromine (7g). The presence of a strongly electron-withdrawing nitro group (7h) was detrimental to the activity. Di- and tri-substituted analogs did not show improved potency compared to the mono-substituted methoxy derivative.

Mechanism of Action: mTOR Inhibition and Apoptosis Induction

Further mechanistic studies revealed that the potent anticancer effect of compound 7e is mediated through the inhibition of the mammalian target of rapamycin (mTOR) kinase and the subsequent induction of apoptosis.[3][4] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma.[1][5]

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Compound_7e Compound 7e Compound_7e->mTORC1

Caption: The mTOR signaling pathway in cancer and the inhibitory action of Compound 7e.

Compound 7e was found to have an IC50 value of 5.47 µM in an in vitro mTOR kinase inhibition assay.[3] By inhibiting mTORC1, the compound disrupts downstream signaling to S6K1 and 4E-BP1, which are critical for protein synthesis and cell growth, ultimately leading to apoptosis.[1]

Experimental Protocols

General Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives (7a-l)

The synthesis of the target compounds is achieved through a multi-step process. A key step involves the condensation of a 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde intermediate with an appropriately substituted phenylhydrazine-1-carbothioamide.

Step 1: Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde. This intermediate is typically prepared from 3,4-dihydroxybenzaldehyde through a Williamson ether synthesis with 1,2-dibromoethane in the presence of a base such as potassium carbonate.

Step 2: Synthesis of substituted N-phenylhydrazine-1-carbothioamides. These intermediates are synthesized by reacting the corresponding substituted phenyl isothiocyanate with hydrazine hydrate.

Step 3: Condensation to form 1,4-benzodioxane-hydrazone derivatives (7a-l). Equimolar amounts of 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde and the respective substituted N-phenylhydrazine-1-carbothioamide are refluxed in ethanol with a catalytic amount of acetic acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the pure target compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against human melanoma cell lines (MDA-MB-435, M14, SK-MEL-2, and UACC-62) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 values are determined from the dose-response curves.

mTOR Kinase Inhibition Assay

The inhibitory effect of the compounds on mTOR kinase activity is evaluated using a luminescence-based assay.

  • Reaction Setup: The assay is performed in a 96-well plate containing recombinant mTOR enzyme, a specific substrate (e.g., a fusion protein of GST and a fragment of S6K), and ATP.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.

  • Detection: A kinase detection reagent is added, which contains ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by a Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a luminometer.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis induction by the test compounds is assessed using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: Melanoma cells are treated with the test compound at its GI50 concentration for 24 hours.

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start Starting Materials synthesis Synthesis of Analogs (7a-l) start->synthesis purification Purification & Characterization synthesis->purification mtt MTT Assay (Anticancer Activity) purification->mtt ic50 GI50 Determination mtt->ic50 mTOR_assay mTOR Kinase Assay ic50->mTOR_assay apoptosis_assay Apoptosis Assay ic50->apoptosis_assay

References

Biological Evaluation of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One: Data Currently Unavailable for Direct Anticancer Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available data on the biological evaluation, specifically the anticancer activity, of the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. Consequently, a direct comparison of its performance against other established anticancer agents, as initially requested, cannot be provided at this time.

While the broader chemical class of benzodioxane derivatives has been the subject of anticancer research, with some analogues showing promising cytotoxic effects, no specific studies detailing the in vitro or in vivo efficacy, mechanism of action, or toxicological profile of this compound could be identified. The creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is contingent upon the existence of such foundational research.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general overview of the type of experimental data and methodologies that would be required to evaluate the anticancer potential of a novel compound like this compound and how it would be compared to existing therapies.

Essential Data for Anticancer Drug Evaluation

A thorough biological evaluation of a novel compound for anticancer potential would necessitate the following types of quantitative data, which are currently unavailable for this compound:

Data PointDescriptionExample Anticancer Agents for Comparison
IC50/GI50 Values The concentration of the compound that inhibits 50% of cancer cell growth or viability. This is a primary measure of cytotoxic potency.Doxorubicin, Paclitaxel, Cisplatin, 5-Fluorouracil
Cell Line Specificity Determination of IC50 values across a panel of diverse cancer cell lines (e.g., breast, lung, colon, leukemia) to identify potential selectivity.Varies depending on the cancer type being targeted.
Mechanism of Action Elucidation of how the compound kills cancer cells (e.g., induction of apoptosis, cell cycle arrest, inhibition of specific enzymes or signaling pathways).Etoposide (Topoisomerase II inhibitor), Vincristine (Microtubule inhibitor)
In Vivo Efficacy Evaluation of the compound's ability to reduce tumor growth in animal models (e.g., xenograft studies in mice).Data would be specific to preclinical studies of the comparator drug.
Toxicity Profile Assessment of the compound's adverse effects on normal, non-cancerous cells and in animal models to determine its therapeutic index.Data would be specific to preclinical and clinical studies of the comparator drug.

Standard Experimental Protocols in Anticancer Research

The generation of the aforementioned data relies on a suite of standardized experimental protocols. Below are detailed methodologies for key experiments typically cited in the biological evaluation of anticancer agents.

Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB)

This experiment is fundamental to determining the dose-dependent effect of a compound on cancer cell proliferation.

  • Objective: To quantify the number of viable cells after treatment with the test compound.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The compound of interest (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and added to the wells in a range of concentrations. Control wells receive only the vehicle.

    • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

    • Reagent Addition:

      • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

      • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.

    • Quantification: The formazan crystals (MTT) are dissolved, or the bound SRB is solubilized. The absorbance is then measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting viability against compound concentration.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

This experiment determines if the compound induces programmed cell death (apoptosis).

  • Objective: To differentiate between viable, apoptotic, and necrotic cells.

  • Methodology:

    • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.

    • Cell Harvesting: Both adherent and floating cells are collected and washed.

    • Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence of thousands of individual cells.

    • Data Analysis: The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This experiment investigates the effect of the compound on the progression of cells through the different phases of the cell cycle.

  • Objective: To determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Methodology:

    • Cell Treatment: Cells are treated with the compound for a set duration.

    • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye like Propidium Iodide (PI) or DAPI.

    • Flow Cytometry: The fluorescence intensity of individual cells is measured, which is proportional to their DNA content.

    • Data Analysis: A histogram of DNA content is generated. Cells in G1 phase have 2n DNA, cells in G2/M phase have 4n DNA, and cells in S phase have an intermediate amount. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz (DOT language) can be used to create such visualizations.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_invivo In Vivo Studies (Future Work) cell_culture Cancer Cell Lines treatment Treat with Compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism animal_model Animal Model (e.g., Xenograft) ic50->animal_model mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: A generalized workflow for the initial anticancer evaluation of a novel compound.

signaling_pathway cluster_cell Cancer Cell extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation anticancer_agent Potential Anticancer Agent (e.g., Kinase Inhibitor) anticancer_agent->pi3k Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparison of Analytical Methods: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds. For the target analyte, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore in the molecule. This method is generally robust, and widely available in analytical laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, particularly for the analysis of volatile and semi-volatile halogenated organic compounds.[5][6] Due to the ketone functional group, derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.[7][8][9]

The following sections provide detailed hypothetical protocols and validation data for both methods to facilitate a comprehensive comparison.

Data Presentation: Method Validation Parameters

The performance of the hypothetical HPLC-UV and GC-MS methods was evaluated based on key validation parameters as defined by ICH Q2(R2) guidelines.[1][2][3][4] The results are summarized in the tables below.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UV MethodGC-MS Method
Linear Range 1 - 100 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Regression Equation y = 4521.3x + 105.7y = 12543.8x + 88.2

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UV MethodGC-MS Method
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.8%

Table 3: Comparison of Detection and Quantitation Limits

ParameterHPLC-UV MethodGC-MS Method
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL

Experimental Protocols

Detailed methodologies for the hypothetical HPLC-UV and GC-MS methods are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a target concentration of 10 µg/mL.[10][11][12][13]

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[10][12][13]

2. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample in methanol to achieve a concentration of 100 µg/mL.

  • To 100 µL of the sample solution, add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) solution (10 mg/mL in pyridine).[7][14]

  • Seal the vial and heat at 60°C for 60 minutes to form the oxime derivative.[14]

  • After cooling to room temperature, dilute the sample with hexane prior to injection.

2. Instrumentation and Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of two different analytical methods. Cross-validation is a critical process to ensure that different methods yield comparable and reliable results.[15][16]

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) cluster_crossval Cross-Validation Study M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val M1_SOP Standard Operating Procedure M1_Val->M1_SOP Analyze_M1 Analyze with Method 1 M1_SOP->Analyze_M1 M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_SOP Standard Operating Procedure M2_Val->M2_SOP Analyze_M2 Analyze with Method 2 M2_SOP->Analyze_M2 Select_Samples Select Identical Sample Set (e.g., 3 concentrations, n=6) Select_Samples->Analyze_M1 Select_Samples->Analyze_M2 Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) Analyze_M1->Compare Analyze_M2->Compare Report Cross-Validation Report Compare->Report End End Report->End Start Start Start->M1_Dev Start->M2_Dev

Caption: Workflow for analytical method cross-validation.

Hypothetical Signaling Pathway

Benzodioxin derivatives are investigated for their potential to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a compound might inhibit a kinase cascade involved in cell proliferation.

SignalingPathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 1-(7-Bromo-2,3-Dihydro-1,4- Benzodioxin-6-Yl)Ethan-1-One Compound->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

Conclusion

This guide provides a foundational comparison between potential HPLC-UV and GC-MS methods for the analysis of this compound. Based on the hypothetical data, the GC-MS method offers superior sensitivity with lower detection and quantitation limits. However, the HPLC-UV method is simpler, avoiding a derivatization step, and may be sufficient for routine analysis where high sensitivity is not required. The choice of method should be guided by the specific analytical needs, and a cross-validation study as outlined is essential to ensure consistency and reliability of data when employing multiple analytical techniques.

References

Benchmarking the Antioxidant Potential of Novel Benzodioxole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has identified oxidative stress as a key pathological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred significant interest in the development of potent antioxidants. Among the promising candidates, benzodioxole derivatives have emerged as a class of compounds with significant antioxidant potential. This guide provides a comprehensive comparison of novel benzodioxole derivatives, supported by experimental data, to aid in the identification of promising lead compounds for further development.

Comparative Antioxidant Activity

The antioxidant potential of various benzodioxole derivatives has been evaluated using a range of in vitro assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, is a key metric for comparison. A lower IC50 value indicates greater antioxidant potency.

Compound IDDerivative ClassDPPH Scavenging IC50 (µM)Reference CompoundReference IC50 (µM)Source
7p 5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxoleMore potent than n-propyl gallaten-propyl gallateNot specified[1]
7a Benzodiazepine derivative39.85Trolox7.72[2][3]
7b Benzodiazepine derivative79.95Trolox7.72[2][3]
MM-12-Amine Benzodioxol anilideNot specified (EC50 = 3.6 µM for ferroptosis inhibition)--[4]
MM-1-Amine Benzodioxol anilideNot specified (EC50 = 4.5 µM for ferroptosis inhibition)--[4]
MM-12-Urea Benzodioxol anilideNot specified (EC50 = 5.3 µM for ferroptosis inhibition)--[4]

Key Findings:

  • The 5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole (7p) derivative demonstrated higher potency than the standard antioxidant, n-propyl gallate.[1]

  • Benzodiazepine derivatives of benzodioxole (7a and 7b) exhibited moderate antioxidant activity when compared to Trolox.[2][3]

  • Benzodioxol anilides, particularly MM-12-Amine, MM-1-Amine, and MM-12-Urea, have shown significant potential in inhibiting ferroptosis, a form of cell death driven by lipid peroxidation.[4]

Structure-Activity Relationship

The antioxidant activity of benzodioxole derivatives is intrinsically linked to their chemical structure. Key structural features that influence their potency include:

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonding in the phenol moiety has been found to reduce antioxidant activity.[1]

  • Ortho-Disubstitution: The introduction of two substituents at the ortho position relative to the phenol group increases antioxidant activity.[1]

  • Methylenedioxy Group: The methylenedioxy functional group plays a crucial role in stabilizing the phenoxy radical, thereby contributing to the antioxidant effect.[1]

  • Amide and Benzodiazepine Moieties: The incorporation of carboxamide and benzodiazepine structures into the benzodioxole scaffold has been shown to confer moderate to potent antioxidant and anticancer activities.[2][3]

G Structure-Activity Relationship of Benzodioxole Antioxidants cluster_0 Core Structure cluster_1 Favorable Modifications cluster_2 Unfavorable Modifications cluster_3 Resulting Activity Benzodioxole Benzodioxole Scaffold Ortho Ortho-disubstitution (relative to phenol) Benzodioxole->Ortho Methylenedioxy Methylenedioxy Group Benzodioxole->Methylenedioxy Amide Carboxamide Moiety Benzodioxole->Amide Benzo Benzodiazepine Moiety Benzodioxole->Benzo IntraHBond Intramolecular H-Bonding (Phenol) Benzodioxole->IntraHBond Increased_Activity Increased Antioxidant Potential Ortho->Increased_Activity Methylenedioxy->Increased_Activity Amide->Increased_Activity Benzo->Increased_Activity Decreased_Activity Decreased Antioxidant Potential IntraHBond->Decreased_Activity

Caption: Key structural modifications influencing the antioxidant potential of benzodioxole derivatives.

Experimental Protocols

The evaluation of antioxidant potential relies on a variety of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of benzodioxole derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compounds (benzodioxole derivatives) at various concentrations.

    • Standard antioxidant (e.g., Ascorbic acid, Trolox).

    • Solvent (methanol or ethanol).

  • Procedure:

    • A defined volume of the test compound or standard is mixed with the DPPH working solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl₃) solution in a 10:1:1 ratio.

    • Test compounds at various concentrations.

    • Standard (e.g., FeSO₄·7H₂O).

  • Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • A small volume of the test compound or standard is added to the FRAP reagent.

    • The mixture is incubated at 37°C for a defined time (e.g., 4 minutes).

    • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical.

  • Reagents:

    • Phosphate buffer.

    • FeSO₄ solution.

    • H₂O₂ solution.

    • A detection molecule such as deoxyribose or salicylate.

  • Procedure (Deoxyribose Method):

    • The test compound is mixed with FeCl₃, EDTA, H₂O₂, and deoxyribose in a phosphate buffer.

    • The mixture is incubated at 37°C for 1 hour.

    • Thiobarbituric acid (TBA) and trichloroacetic acid (TCA) are added, and the mixture is heated.

    • The absorbance of the resulting pink chromogen is measured at 532 nm.

  • Calculation: The scavenging activity is calculated based on the reduction in absorbance in the presence of the test compound.

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay determines the capacity of a compound to scavenge the superoxide anion radical.

  • Reagents:

    • Phosphate buffer.

    • NADH (nicotinamide adenine dinucleotide).

    • NBT (nitroblue tetrazolium).

    • PMS (phenazine methosulfate).

  • Procedure:

    • The test compound is mixed with NBT and NADH in a phosphate buffer.

    • The reaction is initiated by adding PMS.

    • The mixture is incubated at room temperature for a short period (e.g., 5 minutes).

    • The absorbance is measured at 560 nm.

  • Calculation: The scavenging activity is determined by the decrease in absorbance, which reflects the inhibition of NBT reduction to formazan.

G General Workflow for In Vitro Antioxidant Assays start Start: Prepare Test Compounds (Benzodioxole Derivatives) assay_prep Prepare Assay Reagents (e.g., DPPH, FRAP, etc.) start->assay_prep reaction Incubate Test Compound with Assay Reagents assay_prep->reaction measurement Measure Absorbance (Spectrophotometry) reaction->measurement calculation Calculate % Inhibition and IC50 Values measurement->calculation comparison Compare with Standard Antioxidants calculation->comparison end End: Determine Antioxidant Potential comparison->end

Caption: A generalized workflow for conducting in vitro antioxidant potential assessments.

Signaling Pathway: The Keap1-Nrf2-ARE Axis

A key mechanism through which antioxidants exert their protective effects is by modulating cellular signaling pathways involved in the response to oxidative stress. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical regulator of endogenous antioxidant defenses.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or electrophilic compounds (such as certain benzodioxole derivatives), Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular antioxidant capacity.

G The Keap1-Nrf2-ARE Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Cellular_Protection Enhanced Cellular Antioxidant Defense Genes->Cellular_Protection Leads to Oxidative_Stress Oxidative Stress (e.g., ROS) or Benzodioxole Derivatives Oxidative_Stress->Keap1_Nrf2 Inhibits Keap1

Caption: Modulation of the Keap1-Nrf2-ARE pathway by oxidative stress and antioxidant compounds.

Conclusion

Novel benzodioxole derivatives represent a promising avenue for the development of potent antioxidant therapies. The data presented in this guide highlight the significant antioxidant potential of several derivatives, with structure-activity relationship studies providing valuable insights for the rational design of more efficacious compounds. The detailed experimental protocols offer a standardized framework for the continued evaluation and comparison of these molecules. Further investigation into the modulation of key signaling pathways, such as the Keap1-Nrf2-ARE axis, will be crucial in elucidating their mechanisms of action and advancing their therapeutic development.

References

In vivo versus in vitro efficacy of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of 1,4-benzodioxane derivatives, focusing on the comparative analysis of their efficacy in preclinical laboratory settings and living organisms. This guide synthesizes available data to provide researchers and drug development professionals with a clear overview of this promising class of compounds.

While specific research on 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One derivatives is not extensively available in public literature, a broader investigation into the 1,4-benzodioxane scaffold reveals significant therapeutic potential, particularly in oncology. This guide focuses on a representative series of 1,4-benzodioxane-hydrazone derivatives to illustrate the crucial comparison between in vitro and in vivo efficacy.

Recent studies have highlighted a series of 1,4-benzodioxane-hydrazone derivatives (compounds 7a-l ) as potential chemotherapeutic agents for skin cancer.[1] Among these, compound 7e has emerged as a lead candidate due to its potent and broad-spectrum anticancer activity.[1] This guide will use data from the investigation of compound 7e to provide a framework for understanding the translational potential of this class of molecules.

Data Summary: In Vitro vs. In Vivo Performance

A direct comparison of laboratory-based cell and enzyme assays with whole-organism studies is fundamental for gauging the true therapeutic potential of a compound. The following tables summarize the quantitative data for the lead compound 7e .

Table 1: In Vitro Efficacy of Compound 7e [1]

Assay TypeTargetMetricResult
Cell Growth Inhibition Melanoma Cell Line (MDA-MB-435)GI500.20 µM
Melanoma Cell Line (M14)GI500.46 µM
Melanoma Cell Line (SK-MEL-2)GI500.57 µM
Melanoma Cell Line (UACC-62)GI500.27 µM
NCI-60 Cell Line Panel (Average)GI506.92 µM
Enzyme Inhibition mTOR KinaseIC505.47 µM
Cellular Mechanism Apoptosis InductionMDA-MB-435 CellsApoptosis Induced
Cell Cycle ArrestMDA-MB-435 CellsS-Phase Arrest

GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition of enzyme activity.

Table 2: In Vivo Efficacy and Safety of Compound 7e [1]

Animal ModelConditionDosingOutcome
MiceSkin Cancer20 mg/kg (Intraperitoneal)Amelioration of skin cancer
MiceSafety Assessment20 mg/kg (Intraperitoneal)Deemed safe in the model

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate compound 7e .

1. In Vitro Cell Growth Inhibition Assay (NCI-60 Screen)

This protocol is a standardized method used by the National Cancer Institute to screen compounds against a panel of 60 human cancer cell lines.

  • Cell Seeding: Human cancer cell lines are seeded into 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition: The test compound (e.g., 7e ) is added at a single concentration (10 µM) to the wells.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Staining and Measurement: Cells are fixed and stained with Sulforhodamine B (SRB), a protein-binding dye. The absorbance is read on an automated plate reader.

  • Data Analysis: The GI50 value, which represents the concentration required to inhibit cell growth by 50%, is calculated from dose-response curves.

2. In Vitro mTOR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the mTOR (mammalian target of rapamycin) kinase, a key protein in cell growth signaling.

  • Reaction Setup: The assay is typically performed in a 96-well plate containing mTOR enzyme, a substrate (e.g., a specific peptide), and ATP.

  • Compound Incubation: Compound 7e is added at various concentrations and incubated with the enzyme and substrate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is measured, often using a luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

3. In Vivo Skin Cancer Mouse Model

This protocol assesses the therapeutic efficacy and safety of a compound in a living animal model.

  • Tumor Induction: Skin cancer is induced in a cohort of mice, often through topical application of a carcinogen or implantation of cancer cells.

  • Treatment Groups: Once tumors are established, mice are randomized into a control group (receiving vehicle) and a treatment group (receiving compound 7e ).

  • Compound Administration: Compound 7e is administered, in this case, intraperitoneally at a dose of 20 mg/kg.

  • Monitoring: Tumor size and animal health are monitored regularly over a set period.

  • Endpoint Analysis: At the end of the study, tumors are excised and analyzed. Efficacy is determined by the degree of tumor growth inhibition compared to the control group.

Visualizing Mechanisms and Workflows

In Vitro to In Vivo Drug Development Pipeline

The following diagram illustrates the logical workflow from initial laboratory screening to preclinical animal studies, a critical path for drug discovery.

G cluster_0 In Vitro Evaluation cluster_1 In Silico & ADMET cluster_2 In Vivo Evaluation A Synthesis of 1,4-Benzodioxane Derivatives B NCI-60 Oncological Cell Line Screening A->B C Hit Identification (Compound 7e) B->C High GI50 D Mechanism of Action Studies (e.g., mTOR Kinase Assay) C->D F Molecular Docking (Target Binding Prediction) C->F E Apoptosis & Cell Cycle Analysis D->E G ADMET Prediction (Lipinski's Rule of Five) F->G H Animal Model Selection (Skin Cancer Mouse Model) G->H Favorable Properties I Efficacy & Safety Studies (20 mg/kg Dosing) H->I J Promising Preclinical Candidate I->J Tumor Amelioration

Caption: Workflow from synthesis to preclinical evaluation.

Proposed Signaling Pathway for Compound 7e

Based on the in vitro enzyme inhibition data, the following diagram proposes the mechanism of action for compound 7e , highlighting its role as an mTOR inhibitor to induce apoptosis and cell cycle arrest.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis S_Phase_Arrest S-Phase Arrest mTOR->S_Phase_Arrest Compound7e Compound 7e Compound7e->mTOR Inhibition

Caption: Inhibition of the mTOR pathway by Compound 7e.

Conclusion

The investigation of 1,4-benzodioxane-hydrazone derivatives, particularly compound 7e , serves as a compelling case study for the drug development process. The in vitro data successfully identified a potent compound with a clear mechanism of action—inhibiting the mTOR kinase pathway, leading to apoptosis and S-phase cell cycle arrest in cancer cells.[1] Crucially, these promising laboratory results were translated into tangible in vivo efficacy, where the compound demonstrated the ability to ameliorate skin cancer in a mouse model at a safe dosage.[1] This alignment between in vitro and in vivo results underscores the potential of the 1,4-benzodioxane scaffold as a valuable starting point for the development of novel anticancer therapeutics. Further studies are warranted to explore the full potential of these derivatives against a wider range of malignancies and to optimize their pharmacokinetic and pharmacodynamic properties.

References

A Head-to-Head Comparison of Benzodioxan-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxan scaffold is a versatile structural motif in medicinal chemistry, giving rise to a diverse array of inhibitors targeting various enzymes and receptors. This guide provides a head-to-head comparison of different classes of benzodioxan-based inhibitors, focusing on their performance, supporting experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.

α1-Adrenoceptor Antagonists

Benzodioxan-based compounds were among the earliest and most well-known α1-adrenoceptor antagonists. These agents are crucial in the treatment of conditions like hypertension and benign prostatic hyperplasia. Their mechanism of action involves blocking the effects of norepinephrine on the α1-adrenergic receptors, leading to smooth muscle relaxation.

Comparative Analysis of α1-Adrenoceptor Antagonists
CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
WB4101 Analoguesα1Varies based on substitution[1]
Prazosin (Reference)α1Varies by subtype[1]
Rauwolscine (Reference)α2Varies by subtype[1]

Note: Specific Ki values for a series of WB4101-related benzodioxanes are detailed in the referenced literature, showing a range of affinities based on structural modifications.

Experimental Protocol: Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a generalized procedure for determining the binding affinity of benzodioxan-based compounds to α1-adrenoceptors.

  • Membrane Preparation: Tissues or cells expressing α1-adrenoceptors are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[2]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand for α1-adrenoceptors (e.g., [³H]prazosin) and varying concentrations of the benzodioxan-based inhibitor.[2][3]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[2]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.[2]

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G General Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Membrane Preparation prep_ligands Prepare Radioligand and Inhibitor Solutions incubation Incubation of Membranes, Radioligand, and Inhibitor prep_ligands->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis IC50 and Ki Determination counting->data_analysis

General workflow for a radioligand binding assay.

G α1-Adrenergic Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling norepinephrine Norepinephrine alpha1_receptor α1-Adrenoceptor norepinephrine->alpha1_receptor Binds g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Induces cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response pkc->cellular_response benzodioxan Benzodioxan-based Antagonist benzodioxan->alpha1_receptor Blocks

α1-Adrenergic receptor signaling cascade.

Monoamine Oxidase B (MAO-B) Inhibitors

Benzodioxan-substituted chalcones have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the degradation of dopamine and other neurotransmitters, making its inhibitors valuable in the treatment of neurodegenerative diseases like Parkinson's disease.[5][6]

Comparative Analysis of Benzodioxan-Based MAO-B Inhibitors
Compound IDStructureIC50 (µM) for hMAO-BSelectivity Index (SI) vs. hMAO-AReference
22 (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)prop-2-en-1-one0.026>1538[4]
HC4 Chalcone Derivative0.04050.40[4]
HC3 Chalcone Derivative0.049-[4]
12 Thienyl Chalcone Derivative0.11>333[4]
Experimental Protocol: MAO-B Inhibition Assay

This protocol describes a common fluorometric method for assessing MAO-B inhibition.[9][10]

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent probe, and the benzodioxan-based test inhibitors in an assay buffer.[9][10]

  • Inhibitor Incubation: Add the test inhibitors at various concentrations to the wells of a 96-well plate, followed by the MAO-B enzyme solution. A known MAO-B inhibitor (e.g., Selegiline) is used as a positive control.[10][11]

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10][11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Fluorescence Measurement: Measure the fluorescence kinetically at 37°C using a microplate reader (e.g., Ex/Em = 535/587 nm). The reaction produces hydrogen peroxide, which reacts with the probe to generate a fluorescent signal.[9][11]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G MAO-B Metabolic Pathway and Inhibition cluster_pathway Metabolic Pathway dopamine Dopamine maob MAO-B dopamine->maob Metabolized by dopac DOPAC (Inactive Metabolite) maob->dopac h2o2 H₂O₂ (Reactive Oxygen Species) maob->h2o2 inhibitor Benzodioxan-based MAO-B Inhibitor inhibitor->maob Inhibits G FAAH Endocannabinoid Signaling Pathway cluster_signaling Endocannabinoid Signaling cluster_degradation Anandamide Degradation anandamide Anandamide (AEA) cb1_receptor CB1 Receptor anandamide->cb1_receptor Activates faah FAAH anandamide->faah Hydrolyzed by signaling_cascade Downstream Signaling (Pain and Anxiety Modulation) cb1_receptor->signaling_cascade inactive_metabolites Inactive Metabolites faah->inactive_metabolites inhibitor Benzodioxan-based FAAH Inhibitor inhibitor->faah Inhibits G Role of FtsZ in Bacterial Cell Division cluster_division Bacterial Cell Division ftsz_monomers FtsZ Monomers z_ring Z-ring Formation ftsz_monomers->z_ring Polymerize into divisome Divisome Assembly z_ring->divisome Recruits proteins for septum Septum Formation divisome->septum cell_division Cell Division septum->cell_division inhibitor Benzodioxan-based FtsZ Inhibitor inhibitor->z_ring Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One.

This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. The following guidelines are based on best practices for handling similar chemical structures and should be implemented to minimize risk and ensure a safe research environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE is summarized in the table below.

Body PartEquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or perforation before use.[1]
Eyes/Face Safety goggles and face shieldSafety goggles are essential to protect against dust particles and splashes. A face shield should be used when there is a risk of splashing or when handling larger quantities.[1]
Body Laboratory coatA standard laboratory coat should be worn to protect against chemical contamination.
Respiratory Use in a well-ventilated areaHandle in a chemical fume hood to avoid inhalation of any dust or vapors.

Operational Plan: Handling and Storage

A systematic approach is crucial for safety. Follow this step-by-step procedure:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation : Before handling, ensure all necessary materials, including the chemical, solvents, glassware, and waste containers, are readily accessible.

  • Handling :

    • Avoid the creation of dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin and eyes.[2]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.

Workflow for Safe Handling prep Preparation - Gather all materials - Don PPE handling Handling - Use fume hood - Avoid dust/splashes prep->handling storage Storage - Tightly sealed container - Dry, ventilated area handling->storage disposal Disposal - Segregate waste - Follow institutional guidelines handling->disposal emergency Emergency Procedures - Eye wash/Safety shower - Seek medical attention handling->emergency

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect any unused compound and contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Solutions containing this chemical should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed containers in accordance with your institution's guidelines.[1]

Chemical Disposal Protocol start Chemical Waste Generated solid_waste Solid Waste (Unused chemical, contaminated items) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste container Empty Containers start->container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid rinse Triple-Rinse with Appropriate Solvent container->rinse collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Protocol rinse->dispose_container collect_rinsate->collect_liquid

Disposal Protocol

Emergency Procedures

In case of accidental exposure, immediate action is required:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove and wash contaminated clothing before reuse.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Get medical attention if symptoms occur.[1]

  • Ingestion : Rinse mouth with water and then drink plenty of water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.